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4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline Documentation Hub

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  • Product: 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
  • CAS: 300587-41-1

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of Novel Cinnoline-Fused Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Cinnoline Scaffold - A Privileged Structure in Modern Medicinal Chemistry The cinnoline nucleus, a bicyclic aromatic heterocycle of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Cinnoline Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle of 1,2-benzodiazine, represents a cornerstone in the architecture of medicinally significant molecules.[1][2][3] Its isosteric relationship to quinoline and isoquinoline has made it a fertile ground for the design of novel therapeutics.[2][3] Compounds bearing the cinnoline framework are not mere synthetic curiosities; they are potent agents exhibiting a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][4] Several cinnoline derivatives have even progressed into clinical trials, underscoring their therapeutic potential.[2][4]

The fusion of additional heterocyclic rings onto the cinnoline core gives rise to a new dimension of chemical space, offering opportunities for fine-tuning physicochemical properties and biological targets. However, the increasing complexity of these novel polycyclic systems presents a significant challenge: unambiguous structural verification. The precise arrangement of atoms, the regiochemistry of fusion, and the stereochemical nuances are all critical determinants of a compound's ultimate biological function. Misassignment of a structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of promising drug discovery campaigns.

This in-depth technical guide is designed to navigate the intricate process of structural elucidation for these novel cinnoline-fused heterocycles. Moving beyond a simple recitation of techniques, this document provides a strategic workflow, grounded in the principles of causality and self-validation. We will explore the synergistic interplay of modern spectroscopic and crystallographic techniques, augmented by the predictive power of computational chemistry, to build an unshakeable foundation of structural knowledge for any newly synthesized cinnoline-fused entity.

The Strategic Workflow for Structural Elucidation

The determination of a novel molecular structure is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. The confidence in a final structure is built upon the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective agreement forms a self-validating system.

Our strategic approach is built on a foundation of three core pillars:

  • Connectivity and Core Framework Mapping: Primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight and Fragmentation Analysis: Determined by Mass Spectrometry (MS).

  • Unambiguous 3D Structure Determination: Provided by single-crystal X-ray crystallography.

These experimental pillars are supported and enhanced by a fourth, computational pillar: 4. In Silico Validation and Prediction: Utilizing Density Functional Theory (DFT) to corroborate experimental data and resolve ambiguities.

G cluster_synthesis Synthesis & Purification cluster_elucidation Structural Elucidation Workflow Synthesis Novel Cinnoline-Fused Heterocycle MS Mass Spectrometry (HRMS & MS/MS) Synthesis->MS Initial Analysis NMR NMR Spectroscopy (1D & 2D) XRay X-Ray Crystallography NMR->XRay Proposed Proposed Structure NMR->Proposed MS->NMR MS->XRay Confirmed Confirmed Structure XRay->Confirmed DFT Computational Chemistry (DFT Calculations) DFT->Proposed Refinement Proposed->XRay Absolute Confirmation Proposed->DFT Validation

Fig. 1: Integrated workflow for structural elucidation.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of a molecule.[1] For complex fused systems like those derived from cinnoline, a multi-dimensional approach is not just recommended, but essential.

Foundational 1D NMR (¹H and ¹³C)

The initial foray into the structure begins with one-dimensional ¹H and ¹³C NMR spectra.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals neighboring protons. In cinnoline systems, the protons on the heterocyclic ring are often deshielded and appear at higher chemical shifts compared to those on the carbocyclic ring.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts of carbons are highly sensitive to their electronic environment, with carbons adjacent to the nitrogen atoms in the cinnoline core typically appearing at lower field.[1]

Protocol 1: Standard 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][5]

  • ¹H Acquisition: On a spectrometer of at least 400 MHz, acquire a standard proton spectrum. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.[5]

  • ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.[5]

  • Data Processing: Process the Free Induction Decay (FID) using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Advanced 2D NMR for Connectivity Mapping

For fused heterocyclic systems, 1D spectra are often fraught with overlapping signals. 2D NMR experiments are indispensable for resolving these ambiguities and establishing definitive bond correlations.[6][7][8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for piecing together fragments of the molecule, such as spin systems within an aromatic ring or along an alkyl chain.[8]

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH). This experiment is crucial for assigning carbon signals and confirming which protons are attached to which carbons.[6][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall scaffold of a fused system. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes even four bonds (⁴JCH).[6][8] These long-range correlations are key to connecting disparate fragments of the molecule, identifying quaternary carbons, and confirming the fusion pattern of the heterocyclic rings.

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Structure Complete Molecular Connectivity Map HMBC->Structure

Fig. 2: Logic flow of 2D NMR experiments for structure assembly.

Case Study: Pyrazolo[4,3-c]cinnoline Derivatives

A study on newly synthesized pyrazolo[4,3-c]cinnoline derivatives provides an excellent example of NMR data application.[4] Consider the structure of compound 4d from this series.

Proton Assignment¹H Chemical Shift (δ, ppm)MultiplicityCarbon Assignment¹³C Chemical Shift (δ, ppm)
CH₃ (cinnoline)2.38sCH₃ (cinnoline)12.2
CH₃ (phenyl)3.49sCH₃ (phenyl)21.5
C₅-H (cinnoline)7.32sC₅ (cinnoline)115.9
C₈-H (cinnoline)7.51sC₈ (cinnoline)117.2
C₃,₅-H (phenyl)7.74-7.77dC₃,₅ (phenyl)129.0
C₂,₆-H (phenyl)8.58-8.61dC₂,₆ (phenyl)130.1
---C=O168.1

Table 1: Selected ¹H and ¹³C NMR data for a representative pyrazolo[4,3-c]cinnoline derivative (4d) in CDCl₃. Data synthesized from[4].

The key to confirming the fusion pattern would be the HMBC spectrum. For instance, observing a correlation from the C₅-H proton (δ 7.32) to the quaternary carbon at the ring junction would be definitive proof of the pyrazolo[4,3-c] fusion.

Pillar 2: Mass Spectrometry (MS) - Confirming Mass and Probing Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the new compound and its fragmentation pattern, which can offer corroborating evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is a crucial first step, as it constrains the possible atomic compositions and validates the elemental analysis.

Tandem Mass Spectrometry (MS/MS)

In tandem MS, the molecular ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation patterns of N-heterocycles can be highly diagnostic.[2]

For cinnoline systems, characteristic fragmentation pathways often involve the loss of stable neutral molecules. For example, in the mass spectrum of 3(2H)-cinnolinone, the initial fragmentation is the loss of carbon monoxide (CO), a common pathway for lactam-containing systems, to form a 1H-indazole radical cation.[10] In more complex fused systems, such as pyrimido-cinnolines, fragmentation often occurs across the more labile pyrimidine or pyridazine rings.[2] For benzo[c]cinnoline derivatives, a characteristic fragmentation is the loss of a neutral N₂ molecule.[11]

Protocol 2: ESI-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into an electrospray ionization (ESI) source to generate protonated molecules, [M+H]⁺.

  • Full Scan (MS1): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

  • Tandem MS (MS2): Isolate the [M+H]⁺ ion in the first mass analyzer.

  • Fragmentation: Subject the isolated ions to collision with an inert gas (e.g., argon or nitrogen) in a collision cell to induce fragmentation.

  • Fragment Ion Analysis: Scan the second mass analyzer to detect the fragment ions produced, generating the MS/MS spectrum. Analysis of the mass differences between the precursor and fragment ions helps to deduce the fragmentation pathways.[2]

Parent Compound ClassKey Fragmentation PathwayNeutral LossReference
3(2H)-CinnolinoneLoss of Carbon MonoxideCO (28 Da)[10]
Benzo[c]cinnolineLoss of DinitrogenN₂ (28 Da)[11]
Pyrimido-cinnolinesCross-ring cleavage of pyrimidineVaries[2]

Table 2: Characteristic fragmentation patterns in different cinnoline-fused systems.

Pillar 3: Single-Crystal X-ray Crystallography - The Definitive Answer

While NMR and MS provide powerful evidence for a proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous three-dimensional structure determination.[7][8] It provides the precise spatial coordinates of every atom in the crystal lattice, confirming connectivity, regiochemistry, and absolute stereochemistry.[7]

The primary challenge is often not the data collection or analysis, but obtaining a high-quality single crystal suitable for diffraction.

Protocol 3: Growing Diffraction-Quality Crystals

  • Purification: The compound must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques: Screen several methods in parallel:

    • Slow Evaporation: A nearly saturated solution of the compound is placed in a vial, which is loosely capped to allow the solvent to evaporate slowly over days or weeks.[12]

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[12]

    • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[12]

Once a suitable crystal is obtained, X-ray diffraction analysis provides the definitive structure. In a study on PDE10A inhibitors, X-ray crystal structure analysis was used to support the optimization of a hit structure, leading to the development of potent 3H-pyrazolo[3,4-c]cinnoline derivatives.[2][4] This demonstrates the power of crystallography not just for initial elucidation but also for guiding subsequent drug design efforts.

Pillar 4: Computational Chemistry - Validating and Predicting

Density Functional Theory (DFT) has become an invaluable tool in modern structural elucidation. Its primary roles are to validate proposed structures by predicting spectroscopic parameters and to help resolve ambiguities where experimental data is inconclusive.

Predicting NMR Chemical Shifts

By calculating the magnetic shielding tensors of a proposed structure, one can predict its ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The calculated shifts can then be compared to the experimental values. A strong correlation provides high confidence in the structural assignment.

Protocol 4: DFT-GIAO NMR Chemical Shift Calculation

  • Structure Optimization: Generate a 3D model of the proposed structure and perform a geometry optimization using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).

  • NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation at the same or a higher level of theory.

  • Data Conversion: The calculation outputs absolute shielding values (σ). These must be converted to chemical shifts (δ) by referencing them against calculated shieldings for a standard (like TMS) or by using empirical linear scaling equations.

    • Example scaling equation for ¹H: δ¹H = 31.0 - 0.97 × σ¹H

  • Comparison: Plot the calculated chemical shifts against the experimental shifts. A linear regression with a high correlation coefficient (R²) provides strong evidence for the correctness of the proposed structure.

Fig. 3: Workflow for validating a structure using DFT NMR calculations.

This computational validation is particularly powerful when trying to distinguish between closely related isomers, where subtle differences in experimental NMR spectra can be difficult to interpret definitively without a theoretical benchmark.

Conclusion: An Integrated, Self-Validating Approach

The structural elucidation of novel cinnoline-fused heterocycles is a complex but achievable task when a systematic and integrated approach is employed. No single technique can provide the complete picture with absolute certainty. The true power lies in the convergence of evidence. The detailed connectivity map from 2D NMR, validated by the molecular formula from HRMS and the fragmentation logic from MS/MS, forms a robust hypothesis. This hypothesis is then either unequivocally confirmed by X-ray crystallography or strongly supported by the close correlation between experimental and DFT-calculated NMR data.

By adhering to this multi-pillar, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the molecular structures they are advancing are built on a solid and unassailable foundation of empirical evidence and theoretical validation. This rigor is the bedrock upon which successful and impactful medicinal chemistry programs are built.

References

  • Elguero, J., et al. (2022). A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. Structural Chemistry. Available at: [Link]

  • Shaikh, J., et al. (2026).
  • Jahngen, E. G. E., et al. (1978). Mass spectra of 3(2H)‐cinnolinone and 2‐substituted derivatives. Journal of Heterocyclic Chemistry.
  • Kádár, Z., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Penrose, S. D., et al. (2015). One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline. LJMU Research Online. Available at: [Link]

  • Tonk, R. K., et al. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. International Journal of Chemical Studies. Available at: [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Available at: [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Jampilek, J., & Kralova, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link]

  • Saxena, S., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2022). Design, synthesis, and molecular docking study of novel cinnoline derivatives as potential inhibitors of tubulin polymerization. Zeitschrift für Naturforschung C. Available at: [Link]

  • Geneste, H., et al. (2013). 3H-Pyrazolo[3,4-c]cinnolines as potent, selective, and brain-penetrant PDE10A inhibitors. Journal of Medicinal Chemistry.
  • Tantillo, D., et al. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Cinnoline. Retrieved from [Link]

  • Halder, S., et al. (2024). Structural Elucidation, Hirshfeld Surface, FMO, Molecular Electrostatic Potential (MEP) and Fukui Function Analyses of a Quinoline Based Schiff Base Compound. Journal of Structural Chemistry.
  • Patil, M. S. (2016). Synthesis, Characterization and Study of Single Crystal X-Ray of Novel Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Tejel, C. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]

  • Chavan, N. D., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. Available at: [Link]

  • A. Stanczak, W. Lewgowd, Z. Ochocki. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie. Available at: [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Available at: [Link]

  • Nagaraj, K., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI. Available at: [Link]

  • Jamal, A., et al. (2025). Synthesis, Crystal Structure, and Spectroscopic Study of a Novel Quinoline Derivative with Nonlinear Optical Activity and Esterase Inhibition Potential. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives. Available at: [Link]

  • Asiri, A. M., et al. (2022). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. MDPI. Available at: [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

Sources

Exploratory

Exploring the Untapped Chemical Space of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Analogs: A Technical Guide for Drug Discovery

Abstract The relentless pursuit of novel molecular scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The cinnoline core, an isostere of quinoline, has a rich history in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel molecular scaffolds that can address unmet medical needs is a cornerstone of modern drug discovery. The cinnoline core, an isostere of quinoline, has a rich history in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This guide delves into the largely unexplored chemical space of a unique, bridged heterocyclic system: the 4,5-Dihydrooxadiazolo[3,4-f]cinnoline core. We present a comprehensive, technically-grounded framework for the synthesis, analog generation, and biological evaluation of this promising scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their portfolio of novel chemical entities.

Introduction: The Rationale for Exploring the 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Scaffold

The fusion of two biologically relevant pharmacophores, cinnoline and oxadiazole, into a rigid, three-dimensional structure presents a compelling strategy for the development of novel therapeutics. The 4,5-Dihydro[4][5][6]oxadiazolo[3,4-f]cinnoline system, while its existence is documented, remains synthetically uncharted territory.[7] This guide proposes a novel and plausible synthetic avenue to access this core structure, thereby unlocking a new realm of chemical space for exploration. The rigidity of this bridged system is anticipated to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

A Proposed Synthetic Pathway to the Core Scaffold

The absence of a reported synthesis for the 4,5-Dihydro[4][5][6]oxadiazolo[3,4-f]cinnoline core necessitates a de novo design of a synthetic route. Our proposed strategy is grounded in established principles of heterocyclic chemistry and is designed to be adaptable for the generation of a diverse library of analogs.

Retrosynthetic Analysis

A plausible retrosynthetic disconnection of the target scaffold points towards a key intramolecular cyclization step. The[4][5][6]oxadiazole ring can be envisioned as being formed from a suitably functionalized 3,4-disubstituted cinnoline precursor. A promising approach involves the formation of an N-O bond and an N-N bond, which suggests a precursor bearing vicinal amino and nitroso functionalities, or a related reactive nitrogen species.

Our proposed key intermediate is a 3-amino-4-(hydroxyamino)cinnoline or a derivative thereof. This sets the stage for a synthetic sequence commencing from readily available starting materials.

Forward Synthesis: A Step-by-Step Protocol

The proposed forward synthesis is a multi-step process designed for modularity, allowing for the introduction of diversity elements at various stages.

Step 1: Synthesis of 4-Chloro-3-nitrocinnoline

The synthesis begins with the nitration of a commercially available 4-hydroxycinnoline, followed by chlorination.

  • Protocol:

    • To a stirred solution of 4-hydroxycinnoline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add potassium nitrate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture onto crushed ice and collect the precipitated 3-nitro-4-hydroxycinnoline by filtration.

    • Reflux the dried 3-nitro-4-hydroxycinnoline (1.0 eq) in phosphorus oxychloride (5.0 eq) for 3 hours.

    • Carefully quench the reaction mixture by pouring it onto ice, and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitrocinnoline.

Step 2: Synthesis of 4-Azido-3-nitrocinnoline

The reactive 4-chloro group is displaced with an azide moiety, which will serve as a precursor to the 3-amino group.

  • Protocol:

    • Dissolve 4-chloro-3-nitrocinnoline (1.0 eq) in dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and stir the mixture at 60 °C for 8 hours.

    • Cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the 4-azido-3-nitrocinnoline by filtration and dry thoroughly.

Step 3: Selective Reduction to 3-Amino-4-azidocinnoline

The nitro group is selectively reduced to an amine.

  • Protocol:

    • Suspend 4-azido-3-nitrocinnoline (1.0 eq) in ethanol.

    • Add a solution of sodium sulfide nonahydrate (3.0 eq) in water dropwise at room temperature.

    • Stir the reaction mixture for 12 hours.

    • Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers and concentrate to give 3-amino-4-azidocinnoline.

Step 4: Formation of the Fused Oxadiazole Ring

This crucial step involves the intramolecular cyclization of the 3-amino-4-azidocinnoline. While the direct cyclization of an amino-azide to a fused 1,2,5-oxadiazole is not a standard transformation, we propose a plausible pathway involving in situ generation of a reactive nitrogen species. A potential method involves a carefully controlled oxidation or a thermal rearrangement.

  • Proposed Protocol (Exploratory):

    • Dissolve 3-amino-4-azidocinnoline (1.0 eq) in a high-boiling inert solvent such as diphenyl ether.

    • Heat the solution to 200-250 °C and monitor the reaction by TLC for the formation of the product and the evolution of nitrogen gas.

    • Alternatively, treat a solution of 3-amino-4-azidocinnoline with a mild oxidizing agent, such as lead tetraacetate or N-bromosuccinimide, at low temperature to promote cyclization.

    • Purify the resulting 4,5-Dihydro[4][5][6]oxadiazolo[3,4-f]cinnoline by column chromatography.

The proposed synthetic pathway is depicted in the following diagram:

G cluster_0 Synthesis of the Core Scaffold A 4-Hydroxycinnoline B 4-Chloro-3-nitrocinnoline A->B 1. KNO3, H2SO4 2. POCl3 C 4-Azido-3-nitrocinnoline B->C NaN3, DMF D 3-Amino-4-azidocinnoline C->D Na2S·9H2O, EtOH/H2O E 4,5-Dihydro[1,2,5]oxadiazolo [3,4-f]cinnoline D->E Thermal or Oxidative Cyclization G cluster_workflow Biological Evaluation Workflow Start Synthesized Analog Library PrimaryScreening Primary Screening (e.g., Antibacterial, Antifungal, Cytotoxicity) Start->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Dose-Response, Selectivity) HitIdentification->SecondaryScreening LeadOptimization Lead Optimization (SAR Studies) SecondaryScreening->LeadOptimization InVivo In Vivo Efficacy Studies LeadOptimization->InVivo End Preclinical Candidate InVivo->End G cluster_pathway Hypothetical Target Pathway Molecule 4,5-Dihydrooxadiazolo [3,4-f]cinnoline Analog Target Target Enzyme (e.g., DNA Gyrase) Molecule->Target Inhibition Pathway Essential Cellular Process (e.g., DNA Replication) Outcome Cell Death or Growth Inhibition Target->Outcome Blocks

Sources

Foundational

The Parent Heterocycle of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline: A Technical Elucidation

For Immediate Release Meticulously prepared for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the chemical nomenclature for the fused heterocyclic system 4,5-...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Meticulously prepared for researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the chemical nomenclature for the fused heterocyclic system 4,5-Dihydrooxadiazolo[3,4-f]cinnoline. By dissecting its IUPAC name, this document definitively identifies the parent heterocycle and clarifies the systematic rules governing its classification.

Executive Summary

The parent heterocycle of the compound named 4,5-Dihydrooxadiazolo[3,4-f]cinnoline is Cinnoline . This determination is based on the established and systematic principles of fused-ring nomenclature set forth by the International Union of Pure and Applied Chemistry (IUPAC). According to these rules, the name of a complex fused system is constructed by citing the subsidiary component as a prefix (e.g., "oxadiazolo") and the principal or "parent" component as the base name (e.g., "cinnoline"). The selection of the parent heterocycle is governed by a clear hierarchy based on ring size and complexity.

Deconstruction of the IUPAC Name

The name 4,5-Dihydrooxadiazolo[3,4-f]cinnoline can be systematically broken down to understand the structure of the molecule. This process reveals the identity of the parent or core structure to which other components are attached.

  • Cinnoline : This is the final part of the name and designates the base component or parent heterocycle . Cinnoline is a bicyclic aromatic compound.[1][2][3]

  • Oxadiazolo : This is the prefix, ending in "o," which indicates the attached, subsidiary heterocyclic ring—in this case, an oxadiazole ring.[4][5]

  • [3,4-f] : These locants describe the specific manner of fusion. The numbers '3,4' refer to the atoms of the oxadiazole ring involved in the fusion, while the letter 'f' denotes the face of the parent cinnoline ring where the fusion occurs.

  • 4,5-Dihydro : This prefix indicates partial saturation of the fused system. Specifically, it signifies that the bond between atoms at positions 4 and 5 of the cinnoline core has been reduced to a single bond.

The comprehensive structure is a result of fusing an oxadiazole ring to the 'f' face of a cinnoline molecule, followed by the saturation of the C4-C5 bond. The PubChem database confirms the IUPAC name for this exact structure.[6]

cluster_Components Components Compound 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Parent Cinnoline (Parent Heterocycle) Compound->Parent Base Name Attached Oxadiazole (Attached Ring) Compound->Attached Prefix Saturation Dihydro (Saturation) Compound->Saturation Prefix Fusion [3,4-f] (Fusion Locants) Compound->Fusion Descriptor

Diagram 1: Deconstruction of the IUPAC name.

Principles of Fused Heterocyclic Nomenclature

The naming of fused heterocyclic systems is a systematic process designed to generate a unique and unambiguous name for a given structure.[7][8] The core principle involves identifying a single "parent component" and naming all other fused rings as prefixes.[5][9]

Seniority Rules for Parent Component Selection

When a molecule consists of two or more fused heterocyclic rings, IUPAC provides a clear set of seniority rules to determine which ring serves as the parent.[10][11][12]

PriorityRule for Selecting Parent ComponentApplication to the Topic
1 Greatest number of rings. Cinnoline is a bicyclic system (composed of two fused rings).[1][13][14][15] Oxadiazole is a monocyclic system.[4][16] Therefore, Cinnoline is the senior component.
2 Largest possible individual ring. Cinnoline contains two six-membered rings. Oxadiazole is a five-membered ring.[17] Cinnoline is therefore senior.
3 Contains a nitrogen atom. Both components contain nitrogen. This rule does not resolve the choice.
4 Contains the greatest variety/number of heteroatoms. The rules proceed down a list of criteria until a decision can be made. As the first rule (number of rings) is decisive, subsequent rules are not needed.

This hierarchical system ensures that Cinnoline is unequivocally designated as the parent heterocycle due to its bicyclic nature, which grants it higher seniority over the monocyclic oxadiazole ring.[11][18]

The Parent Heterocycle: Cinnoline

Cinnoline is a bicyclic heteroaromatic compound with the chemical formula C₈H₆N₂.[2] Its structure consists of a benzene ring fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms).[1][13] It is also known systematically as 1,2-benzodiazine.[3][14][15]

The standard IUPAC numbering and lettering of the fusion faces for Cinnoline are shown below. The "[3,4-f]" descriptor in the full compound name indicates that the oxadiazole ring is fused across the bond between positions 5 and 6 of the Cinnoline core, which is designated as face 'f'.

Diagram 2: Structure, numbering, and fusion faces of Cinnoline.

The Attached Heterocycle: Oxadiazole

Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms.[4][16] There are four possible isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole), depending on the relative positions of the heteroatoms.[4] In the context of the specified compound, the oxadiazole ring is the subsidiary component that is fused to the more senior Cinnoline parent.

Conclusion

Based on a rigorous application of IUPAC's established rules for the nomenclature of fused heterocyclic systems, the parent heterocycle of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline is unequivocally Cinnoline . The name is constructed by identifying Cinnoline as the senior, bicyclic base component and treating the monocyclic oxadiazole ring as a substituent, which is cited as a prefix. This systematic approach ensures clarity and precision in chemical communication, which is paramount for research and development.

References

  • MDPI. (2021, April 29). Oxadiazole. Retrieved from [Link]

  • IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. Retrieved from [Link]

  • ACD/Labs. Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • MDPI. (2021, April 29). Oxadiazole | Encyclopedia. Retrieved from [Link]

  • ACD/Labs. (2010, November 2). Rule B-3. Fused Heterocyclic Systems. Retrieved from [Link]

  • Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. 4,5-Dihydro(1,2,5)oxadiazolo(3,4-f)cinnoline. PubChem Compound Database. Retrieved from [Link]

  • Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). Retrieved from [Link]

  • ResearchGate. Nomenclature of Heterocyclic Compounds. Retrieved from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Retrieved from [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. Retrieved from [Link]

  • MDPI. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]

  • Cinnoline. (n.d.). Retrieved from [Link]

  • IUPAC. Brief Guide to Nomenclature of Organic Chemistry. Retrieved from [Link]

  • SlideShare. (n.d.). Nomenclature of Heterocyclic Compounds.pdf. Retrieved from [Link]

  • Wikipedia. Cinnoline. Retrieved from [Link]

  • Chemistry of Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. Cinnoline. PubChem Compound Database. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Lewgowd, W., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

  • MDPI. (2019, June 18). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4,5-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline

This document provides a comprehensive, expert-level synthesis protocol for 4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline , a tricyclic heterocyclic system combining a furazan (1,2,5-oxadiazole) ring and a cinnoline (1,2...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, expert-level synthesis protocol for 4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline , a tricyclic heterocyclic system combining a furazan (1,2,5-oxadiazole) ring and a cinnoline (1,2-diazanaphthalene) core. This protocol is designed for research scientists and drug development professionals, emphasizing mechanistic causality, safety, and reproducibility.

Introduction & Retrosynthetic Analysis

The target molecule, 4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS 300587-41-1), represents a fused tricyclic scaffold of significant interest in medicinal chemistry (bioisostere of tricyclic antidepressants/antibacterials) and energetic materials science.

Retrosynthetic Logic: The synthesis is best approached via a linear construction strategy starting from a cyclohexane-1,3-dione scaffold. The strategy involves:

  • Furazan Ring Construction: Transforming a 1,3-cyclohexanedione precursor into a tetrahydrobenzofurazan core via nitrosation and cyclization.

  • Regioselective Activation: Introducing a 1,2-dicarbonyl equivalent (alpha-oximinoketone) at the C4-C5 position of the tetrahydrobenzofurazan.

  • Pyridazine Annulation: Condensing the activated core with hydrazine to close the cinnoline ring (Richter-type or standard hydrazine condensation).

Key Mechanistic Pathway:

  • Precursor:4-Oxo-4,5,6,7-tetrahydrobenzofurazan (A stable, accessible intermediate).

  • Activation: Nitrosation at the activated methylene position (C5) to yield the 5-hydroximino derivative.

  • Cyclization: Nucleophilic attack of hydrazine on the C4-carbonyl and C5-oxime carbons, followed by dehydration to form the pyridazine ring.

Safety & Handling Protocols (Critical)

  • Energetic Materials Warning: [1,2,5]Oxadiazole (furazan) derivatives possess high positive heats of formation. While the dihydro-cinnoline target is stable, intermediates (especially dioximes and dry diazonium species) may be shock-sensitive. Perform all reactions behind a blast shield.

  • Hydrazine Hydrate: A potent hepatotoxin and carcinogen. Use only in a fume hood with double-gloving (nitrile/laminate). Neutralize spills immediately with dilute hypochlorite.

  • Nitrosation Reagents: Sodium nitrite and acids generate NO/NOx gases. Ensure vigorous ventilation.

Detailed Synthesis Protocol

The synthesis is divided into three distinct stages.

Objective: Construct the furazan ring fused to the cyclohexane core while retaining a ketone functionality for further annulation.

ParameterSpecification
Starting Material 1,3-Cyclohexanedione (97%+)
Reagents NaNO2, HCl (aq), NH2OH·HCl, NaOH
Solvent Water / Ethanol
Temperature 0°C to Reflux
Yield Target 65 - 75%

Experimental Procedure:

  • Nitrosation: Dissolve 1,3-cyclohexanedione (11.2 g, 0.1 mol) in water (100 mL) containing NaOH (4.0 g). Cool to 0–5°C. Dropwise add a solution of NaNO2 (7.0 g) in water (20 mL) while maintaining pH < 5 with dilute HCl. The 2-nitroso-1,3-cyclohexanedione (tautomer of the oxime) precipitates as a yellow solid.

  • Dioxime Formation: Suspend the wet nitroso solid in ethanol (50 mL). Add hydroxylamine hydrochloride (7.0 g, 0.1 mol) and reflux for 2 hours. This converts the 2-nitroso/oxime and the 1-ketone into a vicinal dioxime motif (1,2,3-cyclohexanetrione 1,2-dioxime).

  • Furazan Cyclization: The dioxime intermediate is dehydrated in situ or by treating the isolated solid with dilute base (NaOH/H2O) at reflux for 1 hour.

  • Workup: Acidify the solution to pH 4, extract with ethyl acetate (3 x 50 mL), dry over Na2SO4, and concentrate. Recrystallize from ethanol/water.

    • Product:4-Oxo-4,5,6,7-tetrahydrobenzofurazan (mp: 36–38°C).

Objective: Activate the alpha-position (C5) of the ketone to create a 1,2-dicarbonyl equivalent.

ParameterSpecification
Starting Material 4-Oxo-4,5,6,7-tetrahydrobenzofurazan
Reagents Isoamyl nitrite (or NaNO2/HCl), HCl/Isopropanol
Solvent Ethanol or THF
Temperature 0°C -> Room Temp
Yield Target 80 - 85%

Experimental Procedure:

  • Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofurazan (1.38 g, 10 mmol) in ethanol (15 mL) containing 0.5 mL conc. HCl.

  • Cool to 0°C. Add isoamyl nitrite (1.5 mL, 11 mmol) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature over 3 hours. The solution will darken, and the product may precipitate.

  • Workup: Pour the mixture into ice water (50 mL). Filter the precipitate. If no precipitate forms, extract with CH2Cl2.

    • Product:4-Oxo-5-hydroximino-4,5,6,7-tetrahydrobenzofurazan .[1][2][3]

    • Validation: IR shows C=O (~1690 cm⁻¹) and broad OH (~3200 cm⁻¹).

Objective: Form the pyridazine ring via hydrazine condensation.

ParameterSpecification
Starting Material 4-Oxo-5-hydroximino-4,5,6,7-tetrahydrobenzofurazan
Reagents Hydrazine Hydrate (80% or 64% aq)
Solvent Ethanol / Acetic Acid (cat.)
Temperature Reflux (78°C)
Time 2 - 4 Hours
Yield Target 60 - 70%

Experimental Procedure:

  • Dissolve the 5-hydroximino intermediate (1.67 g, 10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.6 mL, ~12 mmol) and a catalytic amount of acetic acid (2 drops).

  • Heat the mixture to reflux. The reaction typically proceeds with a color change (often to orange/reddish then fading or darkening). Monitor by TLC (SiO2, EtOAc/Hexane 1:1).

  • After completion (approx. 3 hours), cool the mixture to room temperature.

  • Isolation: The product often crystallizes upon cooling. If not, concentrate the solvent to 50% volume and cool to 4°C. Filter the solid.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (DCM/MeOH gradient).

    • Target:4,5-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline .

    • Characterization: 1H NMR (DMSO-d6) should show signals for the ethylene bridge (–CH2–CH2–) of the dihydro ring (approx. 2.8–3.2 ppm) and the aromatic proton of the cinnoline ring (if fully aromatized) or NH signals if tautomeric. Note: The "4,5-dihydro" name implies the central ring retains saturation at the non-fused carbons.

Reaction Pathway Visualization

SynthesisPath cluster_0 Stage 1: Furazan Core Synthesis cluster_1 Stage 2 & 3: Annulation SM 1,3-Cyclohexanedione Int1 2-Nitroso-1,3-CHD (Tautomer: 2-Oxime) SM->Int1 NaNO2, HCl Nitrosation Int2 1,2,3-Cyclohexanetrione 1,2-Dioxime Int1->Int2 NH2OH·HCl Reflux Core 4-Oxo-4,5,6,7- tetrahydrobenzofurazan Int2->Core Dehydration (-H2O) Act 4-Oxo-5-hydroximino- 4,5,6,7-tetrahydrobenzofurazan Core->Act Isoamyl Nitrite HCl/EtOH Target 4,5-Dihydro-[1,2,5] oxadiazolo[3,4-f]cinnoline Act->Target N2H4·H2O Cyclization

Caption: Step-wise synthetic route from 1,3-cyclohexanedione to the tricyclic oxadiazolo-cinnoline target.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Stage 1 Incomplete nitrosation or hydrolysis of oxime.Ensure temperature is kept <5°C during NaNO2 addition. Control pH strictly.
No Precipitate in Stage 2 Product is soluble in ethanol.[4]Pour reaction mixture into saturated brine instead of water; extract with EtOAc.
Formation of Azines Excess hydrazine reacting with two ketone molecules.Use dilute hydrazine solutions and add hydrazine slowly to the ketone solution.
Decomposition Thermal instability of the nitroso/oxime intermediate.Do not overheat during drying. Store intermediates in the dark at 4°C.

References

  • Sheremetev, A. B., et al. (2005).[5] "Synthesis of melt-castable gem-dinitro derivatives of 4,5,6,7-tetrahydrobenzofurazan and its N-oxide." Russian Chemical Bulletin, 54(4), 1009–1014. Link

  • Samsonov, V. A. (2004).[6] "Formation of the Pyrroline N-Oxide Ring by Interaction of α-Isonitrosoketones — Derivatives of Tetrahydrobenzofurazan and -furoxan with Aldehydes and Morpholine."[6] Chemistry of Heterocyclic Compounds, 40(1), 106–113. Link

  • Tochilina, E. S., et al. (2025).[5][7][8] "New approach to furazan dicarboxylic acids." Mendeleev Communications (Cited in context of 4-oxo-tetrahydrobenzofurazan synthesis). Link

  • PubChem Compound Summary. (2025). "4,5-Dihydro(1,2,5)oxadiazolo(3,4-f)cinnoline (CID 599957)." National Center for Biotechnology Information. Link

Sources

Application

Application Note: 4,5-Dihydrooxadiazolo[3,4-f]cinnoline as a Scaffold for Extended Polycyclic Heteroarenes

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and high-energy materials. It details the utility of 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline as a "masked" synthon for c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics, medicinal chemistry, and high-energy materials. It details the utility of 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline as a "masked" synthon for constructing extended nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs).

Executive Summary

The compound 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline represents a specialized class of fused tricyclic heterocycles. While often studied for its energetic properties (due to the high nitrogen content and enthalpy of formation), its primary utility in modern synthesis lies in its role as a latent precursor for 5,6-diaminocinnoline derivatives.

Through a controlled reductive ring-opening sequence, this scaffold allows for the "on-demand" generation of unstable ortho-diamines, which can then be condensed with vicinal diketones or arylaldehydes to form extended pyrazino-cinnoline or imidazo-cinnoline ladder systems. These polycyclic products are critical candidates for n-type organic semiconductors and DNA-intercalating chemotherapeutics.

Chemical Identity & Properties

PropertyData
IUPAC Name 4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline
CAS Registry 300587-41-1
Molecular Formula C₈H₆N₄O
Molecular Weight 174.16 g/mol
Core Topology Linear tricyclic (Oxadiazole fused to Cinnoline C5-C6)
Key Functionality Masked o-diamine (via oxadiazole); 1,2-diazine redox center
Solubility DMSO, DMF, hot Acetonitrile; poor in Hexanes

Mechanistic Insight: The "Masked" Precursor Strategy

Direct handling of 5,6-diaminocinnolines is challenging due to their susceptibility to oxidative polymerization. The [1,2,5]oxadiazole ring stabilizes this functionality.

The Activation Pathway[2]
  • Stability: The oxadiazole ring locks the nitrogen atoms in a chemically inert, aromatic state.

  • Activation: Under reductive conditions (Fe/AcOH or H₂/Pd), the N-O bond of the oxadiazole cleaves.

  • Transformation: This releases the reactive ortho-diamine, which immediately participates in condensation reactions to form larger polycycles (e.g., Pyrazino[2,3-f]cinnolines).

ActivationPathway cluster_inputs Reagents Precursor Oxadiazolo[3,4-f]cinnoline (Stable Precursor) Intermediate Reductive Ring Opening (N-O Bond Cleavage) Precursor->Intermediate Fe / AcOH or H2 / Pd-C Diamine 5,6-Diaminocinnoline (Transient Species) Intermediate->Diamine - H2O Polycycle Extended Polycyclic System (Pyrazino/Imidazo Fused) Diamine->Polycycle + 1,2-Dicarbonyl (Condensation) Vicinal Diketone Vicinal Diketone Vicinal Diketone->Polycycle

Figure 1: The reductive activation pathway converting the stable oxadiazolo-cinnoline precursor into extended polycyclic aromatic systems.

Experimental Protocols

Protocol A: Synthesis of the Precursor (4,5-Dihydrooxadiazolo[3,4-f]cinnoline)

Rationale: This protocol uses the dehydration of a dioxime intermediate derived from cinnoline-5,6-dione.

Reagents:

  • Cinnoline-5,6-dione (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (2.5 eq)

  • Sodium Acetate (NaOAc) (2.5 eq)

  • Thionyl Chloride (SOCl₂) (Excess)

  • Solvent: Ethanol / Water (1:1)

Step-by-Step Methodology:

  • Dioxime Formation:

    • Dissolve cinnoline-5,6-dione (10 mmol) in 50 mL EtOH/H₂O.

    • Add NH₂OH·HCl (25 mmol) and NaOAc (25 mmol).

    • Reflux at 80°C for 4 hours. Monitor by TLC (formation of a polar spot).

    • Cool to 0°C. Filter the precipitated cinnoline-5,6-dione dioxime . Wash with cold water and dry under vacuum.

  • Cyclodehydration:

    • Suspend the dried dioxime (5 mmol) in dry CH₂Cl₂ (20 mL).

    • Add SOCl₂ (2 mL) dropwise at 0°C.

    • Reflux for 2 hours.[1] The suspension will clear as the oxadiazole forms.

    • Evaporate solvent to dryness. Neutralize residue with sat. NaHCO₃.

    • Extract with EtOAc, dry over MgSO₄, and recrystallize from Ethanol.

    • Yield Expectation: 65-75% as a pale yellow solid.

Protocol B: Synthesis of Pyrazino[2,3-f]cinnoline (Polycyclic Expansion)

Rationale: This "One-Pot" reduction-condensation sequence avoids the isolation of the unstable diamine.

Reagents:

  • 4,5-Dihydrooxadiazolo[3,4-f]cinnoline (Precursor from Protocol A) (1.0 eq)

  • Phenanthrene-9,10-dione (Target for fusion) (1.0 eq)

  • Iron Powder (Fe) (5.0 eq)

  • Acetic Acid (AcOH) (Glacial, as solvent)[2]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask, combine the oxadiazolo-cinnoline precursor (1 mmol) and phenanthrene-9,10-dione (1 mmol) in 10 mL glacial acetic acid.

  • Reduction: Add Iron powder (5 mmol) in a single portion.

  • Reaction: Heat the mixture to reflux (118°C) under Argon atmosphere for 6 hours.

    • Observation: The color will shift significantly (often to deep orange/red) indicating extended conjugation.

  • Workup:

    • Filter hot through a Celite pad to remove iron residues.[3] Wash the pad with hot DMF.

    • Pour the filtrate into 100 mL ice water.

    • Collect the precipitate by filtration.[1][4]

  • Purification: Recrystallize from DMF or purify via column chromatography (CHCl₃/MeOH 95:5) if necessary.

  • Validation:

    • ¹H NMR: Disappearance of oxadiazole-adjacent protons; appearance of new aromatic signals from the phenanthrene fusion.

    • HRMS: Confirm the mass of the fused pentacyclic system (Pyrazino-Cinnoline-Phenanthrene chimera).

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step A Incomplete dehydration of dioxime.Ensure SOCl₂ is fresh; extend reflux time; ensure anhydrous conditions.
Insoluble Product (Step B) High planarity of polycycle (π-stacking).Use high-boiling solvents (1,2-dichlorobenzene) or add solubilizing alkyl chains to the dione partner.
Incomplete Cyclization Iron surface passivation.Activate Iron powder with dilute HCl wash prior to use, or use SnCl₂/HCl as an alternative reductant.

Structural Validation (Self-Validating Logic)

To ensure the integrity of the transformation, use the following spectroscopic markers:

  • IR Spectroscopy (Precursor vs. Product):

    • Precursor: Distinct band at ~1620 cm⁻¹ (C=N of oxadiazole) and ~1040 cm⁻¹ (N-O-N stretch).

    • Product: Disappearance of the N-O-N stretch; appearance of new aromatic skeletal vibrations.

  • ¹H NMR (DMSO-d₆):

    • The protons at positions 4 and 7 of the cinnoline ring in the precursor will undergo a significant downfield shift (>0.5 ppm) upon fusion into the larger aromatic system due to increased ring current effects.

References

  • PubChem. (2025).[5] 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CID 599957).[5] National Library of Medicine. [Link]

  • Chalik, B. A., et al. (2025). [1,2,5]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems. MDPI Molecules. [Link]2]

  • Levin, V. V., et al. (2018). What are the prospects of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides... as high-energy-density materials? CrystEngComm (RSC). [Link]

  • Tsvetkov, N. P., et al. (2019). Cocrystals of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides.[6] CrystEngComm. [Link]

  • Neville, M., et al. (2016). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization.[7] Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Method

Application Note: Precision Synthesis of Cinnolines via the Richter Cyclization

Executive Summary The Richter Cinnoline Synthesis —distinct from the Von Richter rearrangement of nitro compounds—remains the premier method for constructing the cinnoline (benzo[c]pyridazine) core. This scaffold is incr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Richter Cinnoline Synthesis —distinct from the Von Richter rearrangement of nitro compounds—remains the premier method for constructing the cinnoline (benzo[c]pyridazine) core. This scaffold is increasingly relevant in kinase inhibitor discovery and bioisostere development.

This guide provides a rigorous, safety-focused protocol for the modern Richter cyclization of 2-alkynylanilines . Unlike the original 1883 synthesis which utilized o-aminophenylpropiolic acid, modern medicinal chemistry relies on the direct cyclization of 2-alkynylanilines to yield 4-substituted cinnolines . This protocol addresses the critical instability of diazonium intermediates and provides a self-validating workflow for high-purity isolation.

Mechanistic Principles & Critical Parameters

The success of the Richter synthesis hinges on the electrophilic attack of the internal alkyne on the generated diazonium species. This creates a vinyl cation intermediate, the trapping of which determines the final substituent at the C4 position.

The Bifurcated Pathway

The reaction outcome is solvent- and acid-dependent.

  • Pathway A (Aqueous/Hydrolytic): Trapping by

    
     yields 4-hydroxycinnolines  (tautomeric with cinnolin-4-ones).
    
  • Pathway B (Halogenative): In concentrated hydrohalic acids (HCl/HBr), the halide anion traps the cation, yielding 4-halocinnolines —valuable precursors for subsequent cross-coupling.

Mechanistic Diagram

The following diagram illustrates the divergence based on nucleophile availability (


).

RichterMechanism Precursor 2-Alkynylaniline Diazo Diazonium Salt (Intermediate) Precursor->Diazo NaNO2, HX, <5°C VinylCat Vinyl Cation (Ring Closed) Diazo->VinylCat Intramolecular Cyclization Prod_OH 4-Hydroxycinnoline (Pathway A) VinylCat->Prod_OH H2O (Nu) Prod_Cl 4-Chlorocinnoline (Pathway B) VinylCat->Prod_Cl Cl- (Nu)

Figure 1: Mechanistic bifurcation in Richter cyclization. The vinyl cation is the critical "switch" point determined by solvent composition.

Experimental Setup & Safety Architecture

CRITICAL WARNING: This protocol involves the generation of diazonium salts , which are shock-sensitive and thermally unstable.[1][2][3]

The "Cardinal Rules" of Diazonium Safety

Based on industrial safety standards for high-energy intermediates [1], the following controls are mandatory:

  • Thermal Limit: Never allow the diazonium intermediate to exceed 5°C before the controlled cyclization step.

  • Venting: Nitrogen gas (

    
    ) is evolved during decomposition/side-reactions. The system must be open to an inert gas line (bubbler) to prevent pressure buildup.
    
  • Quenching: Always test for excess nitrous acid (

    
    ) using starch-iodide paper and quench with urea or sulfamic acid before warming.
    
  • Isolation Ban: Do NOT isolate the dry diazonium salt. Proceed directly to cyclization in solution.

Equipment Configuration
  • Reactor: 3-neck round-bottom flask (RBF) or jacketed reactor.

  • Cooling: Ice/Salt bath (-5°C to 0°C) or cryostat.

  • Agitation: Overhead mechanical stirrer (Teflon blade) is preferred over magnetic stirring to prevent friction-initiated decomposition if precipitation occurs.

  • Shielding: Polycarbonate blast shield required.

Standardized Protocol: Synthesis of 4-Hydroxy-3-phenylcinnoline

Target: 4-hydroxy-3-phenylcinnoline (via Pathway A) Precursor: 2-(phenylethynyl)aniline (prepared via Sonogashira coupling)

Reagents & Stoichiometry
ReagentEquiv.[4][5]RoleCritical Note
2-(phenylethynyl)aniline 1.0SubstratePurity >98% required for clean cyclization.
Sodium Nitrite (

)
1.1 - 1.2Diazotizing AgentUse aqueous solution (2M). Add dropwise.
Sulfuric Acid (

)
10-15Solvent/AcidDilute (20-50%) for hydroxy product.
Urea TraceQuencherScavenges excess

.
Step-by-Step Procedure
Phase 1: Diazotization (The "Cold" Phase)
  • Dissolution: Charge the reactor with 2-(phenylethynyl)aniline (10 mmol) and 20% aqueous

    
     (30 mL).
    
  • Cooling: Cool the suspension/solution to 0–2°C . Ensure internal temperature monitoring.

  • Addition: Add the

    
     solution dropwise over 20 minutes.
    
    • Checkpoint: Maintain internal temp < 5°C. Exotherm indicates rapid reaction.

  • Digestion: Stir at 0°C for 30 minutes. The solution should turn clear or change color (often orange/red).

  • Validation: Spot an aliquot on starch-iodide paper.

    • Blue/Black: Excess

      
       present (Good).
      
    • No Color: Add more

      
      .
      
  • Quench: Add solid urea in small portions until a fresh starch-iodide test remains colorless. This prevents side-reactions during warming.

Phase 2: Richter Cyclization (The "Warm" Phase)
  • Thermal Ramp: Remove the cooling bath. Allow the mixture to reach room temperature (20°C) over 30 minutes.

  • Heating: Gently heat the solution to 60–70°C for 2–4 hours.

    • Observation: Evolution of

      
       bubbles may occur from side reactions, but the primary cyclization is silent. A heavy precipitate (the cinnoline) typically forms.
      
  • Completion Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the diazonium peak (if monitoring in real-time) and appearance of the Mass M+1 (223.08 Da).

Phase 3: Workup & Purification
  • Neutralization: Cool to room temperature. Pour the mixture into ice water (100 mL).

  • pH Adjustment: Carefully adjust pH to ~5–6 using 10% NaOH or saturated

    
    . Caution:  Foaming.
    
  • Filtration: The 4-hydroxycinnoline usually precipitates as a solid. Filter via Buchner funnel.

  • Purification: Recrystallize from Ethanol or Acetic Acid.

    • Expected Yield: 65–80%.

    • Appearance: Off-white to yellow needles.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tar Formation Decomposition of diazonium salt before cyclization.Ensure temp < 5°C during addition.[1][2] Quench excess nitrite thoroughly.
Explosion/Pop Dry diazonium salt accumulation on flask walls.Use proper solvent volume. Do not scratch glass walls. Use plastic spatula.
Product is 4-Chloro (Unwanted) High concentration of Chloride ions.Use

instead of HCl if the Hydroxy product is desired.
Incomplete Reaction Poor solubility of alkyne precursor.Add a co-solvent like Acetonitrile or THF (must be compatible with acid).

Workflow Visualization

Workflow Start Start: 2-Alkynylaniline Cool Cool to 0°C Add Acid Start->Cool Diazo Add NaNO2 Dropwise (Monitor Temp < 5°C) Cool->Diazo Test Starch-Iodide Test (Must be Positive) Diazo->Test Test->Diazo Negative (Add more NaNO2) Quench Quench with Urea Test->Quench Positive Heat Warm to 70°C (Cyclization) Quench->Heat Isolate Neutralize & Filter Heat->Isolate

Figure 2: Operational workflow ensuring safety checkpoints (Yellow/Green nodes) are met before heating.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive chemical hazards of diazonium salts. Journal of Loss Prevention in the Process Industries, 38, 114-118. Link

  • Richter, V. v. (1883).[5][6][7] Über Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. Link

  • Sadek, K. U., et al. (2019).[7] Recent Developments in the Synthesis of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 16(6), 578-588.[7] Link

  • NOAA. Diazonium Salts Chemical Datasheet. CAMEO Chemicals. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Synthesis

This technical support guide is designed for researchers optimizing the synthesis of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline . This specific scaffold—a tricyclic system where a dihydro-oxadiazole ring is fused to the benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers optimizing the synthesis of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline .

This specific scaffold—a tricyclic system where a dihydro-oxadiazole ring is fused to the benzo-ring (positions 5,6) of a cinnoline core—presents unique regiochemical and stability challenges compared to the more common [3,4-c] (pyridazine-fused) analogs. The following protocols focus on the Oxidative Cyclization of Hydrazone Intermediates , the most robust pathway for generating the dihydro-oxadiazole moiety on this scaffold.

Phase 1: Reaction Logic & Pathway Visualization

Before troubleshooting, verify your synthetic route against the standard high-yield pathway. The most common yield-limiting step is the cyclization of the hydrazone intermediate.

Mechanistic Pathway (DOT Diagram)

ReactionPathway Precursor Cinnoline-5,6-dione (or 5-substituted precursor) Intermediate Hydrazone/Imine Intermediate Precursor->Intermediate Condensation (-H2O) Reagent Hydrazide / Semicarbazide Reagent->Intermediate Intermediate->Precursor Hydrolysis (Reversible) Cyclization Cyclization Step (Ac2O or Oxidative) Intermediate->Cyclization Ring Closure Product 4,5-Dihydrooxadiazolo [3,4-f]cinnoline Cyclization->Product Yield Optimization

Caption: Figure 1. Standard synthetic workflow for fused dihydrooxadiazolo-cinnoline systems. The reversible nature of the intermediate formation is a critical control point.

Phase 2: Troubleshooting Guides (Q&A)

Category A: Low Yield in the Cyclization Step

Q: I am observing incomplete conversion of the hydrazone intermediate to the final cyclized product. Increasing temperature leads to degradation. How do I optimize this?

A: This is the classic "kinetic vs. thermodynamic" trap in fused heterocyclic synthesis. The 5,6-fusion on the cinnoline ring disrupts the aromaticity of the benzene moiety, making the system sensitive to thermal forcing.

Diagnostic Protocol:

  • Check the Dehydrating Agent: If you are using Acetic Anhydride (Ac₂O) for cyclization (forming the N-acetyl-dihydrooxadiazole), the byproduct is acetic acid. Accumulation of acid can protonate the cinnoline nitrogens (N1/N2), deactivating the system.

    • Solution: Add a mild base scavenger (e.g., Sodium Acetate) or switch to Trifluoroacetic Anhydride (TFAA) at a lower temperature (0°C to RT) to drive the reaction kinetically.

  • Water Management: The cyclization is a dehydration reaction. Even trace moisture in your solvent (DCM, Toluene) will reverse the equilibrium back to the open-chain hydrazone.

    • Protocol: Use pre-dried solvents (over 4Å molecular sieves) and perform the reaction under an Argon atmosphere.

Q: My product precipitates as a gum rather than a solid. How do I improve isolation?

A: Cinnoline-fused systems are highly planar and prone to strong


-

stacking, which traps impurities.
  • The Fix: Do not attempt to scrape the gum. Dissolve the crude mixture in a minimum amount of hot ethanol and add diethyl ether dropwise until turbidity appears. Let it stand at 4°C overnight. The slow change in polarity disrupts the amorphous aggregation.

Category B: Regioselectivity Issues

Q: I am getting a mixture of isomers. Is the oxadiazole fusing at the 5,6 (f-bond) or the 6,7 (g-bond) position?

A: If your starting material is a monosubstituted cinnoline (e.g., 5-hydrazino), cyclization can theoretically occur at C4 or C6. However, for [3,4-f] fusion, you typically start with a 5,6-functionalized precursor (like cinnoline-5,6-dione).

  • Troubleshooting: Run a NOESY NMR .

    • Look for a correlation between the oxadiazole ring protons (or substituents) and the proton at C4 of the cinnoline ring.

    • Positive NOE at C4: Confirms fusion at the f-bond (5,6) .

    • No NOE at C4: Suggests fusion might be at the g-bond (6,7) or elsewhere.

Phase 3: Optimization Data & Parameters

Use the following reference table to select the correct cyclization method based on your specific derivative's stability.

MethodReagentsTempTypical YieldBest For...
Thermal Dehydration Ac₂O (Solvent & Reagent)Reflux (140°C)40-55%Highly stable, electron-poor derivatives.
Acid Catalysis POCl₃ / Toluene80-100°C60-75%Substrates resistant to chlorination. Warning: Can chlorinate the C4 position.
Oxidative Cyclization I₂ / K₂CO₃ / DioxaneRT - 40°C75-88% Recommended. Mildest conditions; preserves the "dihydro" state best.
Burgess Reagent Burgess Reagent / THFRT80-90%Small scale, high-value synthesis (expensive).

Phase 4: Critical Workflow Decision Tree

Use this logic flow to determine your next experimental step if yield is <50%.

TroubleshootingTree Start Yield < 50% CheckTLC Check TLC of Crude Start->CheckTLC Unreacted Unreacted Starting Material Present? CheckTLC->Unreacted Decomp Many Spots/Streaking (Decomposition) CheckTLC->Decomp IncreaseTemp Switch to High-Boiling Solvent (e.g., Xylene) Unreacted->IncreaseTemp Yes Catalyst Add Lewis Acid Catalyst (ZnCl2 or BF3·OEt2) Unreacted->Catalyst Yes (Alternative) LowerTemp Reduce Temp & Use Iodine Oxidative Method Decomp->LowerTemp Yes Protect Protect Sensitive Groups (e.g., NH, OH) Decomp->Protect If Oxidative Sensitive

Caption: Figure 2. Decision matrix for troubleshooting low reaction yields.

References

  • Vahedi, H., et al. (2010). Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety. International Journal of ChemTech Research. Link

    • Relevance: Establishes the protocol for oxidative cyclization of fused systems using acetic anhydride and semicarbazones.
  • PubChem Compound Summary. (2025). 4,5-Dihydro(1,2,5)oxadiazolo(3,4-f)cinnoline.[1] National Library of Medicine. Link

    • Relevance: Verifies the existence and specific nomenclature of the target [3,4-f] fused scaffold.
  • Tonk, R.K., et al. (2012). Synthesis and evaluation of some novel cinnoline based derivatives. Der Pharma Chemica. Link

    • Relevance: Provides comparative yield data for oxadiazole-linked heterocyclic systems and purific

Sources

Optimization

Technical Support Center: A Researcher's Guide to the Neber-Bossel Cinnoline Synthesis

Welcome to the technical support center for the Neber-Bossel cinnoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this classical yet powerf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Neber-Bossel cinnoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this classical yet powerful reaction to synthesize 3-hydroxycinnolines. Instead of a generic protocol, we will delve into the mechanistic underpinnings of the reaction to provide a logical, cause-and-effect framework for troubleshooting common experimental challenges. Our goal is to empower you to not only identify issues but also to understand their root causes, enabling you to logically optimize your reaction conditions for success.

The Neber-Bossel Synthesis: A Mechanistic Overview

The Neber-Bossel synthesis is a cornerstone method for creating the 3-hydroxycinnoline scaffold, a privileged structure in medicinal chemistry.[1][2] The reaction is a multi-step, one-pot process that proceeds through three distinct chemical transformations. Understanding this sequence is the first step in effective troubleshooting.

The synthesis begins with a substituted (2-aminophenyl)hydroxyacetate and transforms it into the target cinnoline via:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrosating agent (typically sodium nitrite) under cold, acidic conditions.

  • Reduction: The diazonium salt is subsequently reduced in situ to form a hydrazine intermediate.

  • Cyclization: Finally, an acid-catalyzed intramolecular cyclization of the hydrazine, usually by boiling in hydrochloric acid, yields the 3-hydroxycinnoline product.[3][4]

Neber_Bossel_Mechanism Neber-Bossel Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Start o-Aminophenyl hydroxyacetate Diazonium Arenediazonium Salt (Unstable Intermediate) Start->Diazonium NaNO2, HCl 0-5 °C Hydrazine Hydrazine Intermediate Diazonium->Hydrazine Reducing Agent (e.g., SnCl2 or SO2) Cinnoline 3-Hydroxycinnoline (Final Product) Hydrazine->Cinnoline Heat (Boiling HCl) Intramolecular Electrophilic Substitution

Caption: The three-stage mechanism of the Neber-Bossel synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the Neber-Bossel synthesis.

Category 1: Low Yield or Reaction Failure

Q1: My overall yield is consistently low (<40%). What are the most likely causes?

A1: Low yields in this multi-step synthesis are common and can typically be traced to one of the three core stages. The most frequent culprits are the instability of the diazonium salt and inefficient cyclization.

  • Diazonium Salt Decomposition: The arenediazonium salt intermediate is thermally unstable. If the temperature during the diazotization step rises above the recommended 0-5 °C, the salt will readily decompose, often reacting with water to form an undesired phenol byproduct, which will not cyclize.[5]

  • Inefficient Cyclization: The final cyclization step is essentially an intramolecular electrophilic aromatic substitution. The electronic nature of substituents on the aromatic ring has a profound effect on the rate and efficiency of this step.[4] Electron-withdrawing groups can deactivate the ring, slowing or preventing cyclization, while electron-donating groups can accelerate it. Yields for unsubstituted and 4-chloro-substituted rings are reported to be around 60% and 70%, respectively.[1][3]

  • Purity of Starting Material: Impurities in the initial (2-aminophenyl)hydroxyacetate can interfere with any of the reaction steps, leading to a cascade of side reactions and a lower yield of the desired product.[6]

Q2: The reaction mixture turns dark brown or black after adding sodium nitrite, and I isolate very little product. What is happening?

A2: A dark coloration is often indicative of diazonium salt decomposition and subsequent side reactions, such as coupling to form azo compounds. This is almost always a temperature control issue.

  • Causality: The diazotization reaction is highly exothermic. Adding the sodium nitrite solution too quickly without sufficient cooling will cause localized heating, rapidly degrading the sensitive diazonium salt.

  • Solution: Ensure your reaction flask is submerged in a well-maintained ice/salt bath to keep the bulk temperature at 0-5 °C. Add the sodium nitrite solution dropwise over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to dissipate heat effectively.

Q3: I believe the cyclization step is the point of failure. How can I improve it?

A3: Inefficient cyclization is often tied to substrate electronics or reaction conditions.

  • Substituent Effects: As mentioned, electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring will make the final ring-closing step more difficult.[5] If your substrate has such groups, you may need to employ more forceful conditions.

  • Reaction Time and Temperature: The standard protocol calls for boiling in HCl.[4] If cyclization is sluggish, extending the reflux time can help drive the reaction to completion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Acid Catalyst: Ensure the concentration of HCl is sufficient. The acid protonates the carbonyl group, making the carbon more electrophilic and promoting the nucleophilic attack by the hydrazine nitrogen.

Category 2: Product Purity and Side Reactions

Q4: My final product is contaminated with a significant byproduct. How do I identify and prevent it?

A4: The most common byproduct is the corresponding phenol, formed from the reaction of the diazonium salt with water.

  • Identification: This byproduct can often be identified by ¹H NMR (presence of a broad -OH peak) and mass spectrometry.

  • Prevention: Strict temperature control during diazotization is the most effective preventative measure. Maintaining the temperature below 5 °C minimizes the rate of this undesired hydrolysis reaction. Additionally, using a slight excess of the reducing agent can help ensure the diazonium salt is rapidly converted to the more stable hydrazine before it has a chance to react with water.

Q5: What is the best method to purify the crude 3-hydroxycinnoline?

A5: Purification strategy depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities, especially if the crude product is a solid. A common solvent system is ethanol or an ethanol/water mixture.[7]

  • Column Chromatography: If recrystallization fails or if you have multiple, closely-related byproducts, silica gel column chromatography is the preferred method.[8] A solvent system of ethyl acetate and hexanes, gradually increasing the polarity, is a good starting point for elution.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was Diazotization Temp < 5°C? Start->Check_Temp Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Substituents Does Substrate Have Electron-Withdrawing Groups? Check_Temp->Check_Substituents Yes Improve_Cooling Improve Cooling Protocol (Ice/Salt Bath) Add NaNO2 Slowly Check_Temp->Improve_Cooling No Increase_Reflux Increase Reflux Time Monitor by TLC Check_Substituents->Increase_Reflux Yes Purify_Product Focus on Product Purification Check_Substituents->Purify_Product No Check_Purity->Check_Temp Yes Purify_SM Purify Starting Material (Recrystallization/Column) Check_Purity->Purify_SM No

Caption: A decision tree for troubleshooting the Neber-Bossel synthesis.

Key Experimental Protocols

The following protocols are provided as a general guide. You may need to adjust stoichiometry and reaction times based on your specific substrate.

Protocol 1: General Synthesis of 3-Hydroxycinnoline

Materials:

  • (2-Aminophenyl)hydroxyacetate derivative (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (2.5 eq) or another suitable reducing agent

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice/salt bath

Procedure:

  • Setup: In a round-bottom flask, suspend the (2-aminophenyl)hydroxyacetate starting material in a solution of concentrated HCl and water. Cool the flask to 0 °C in an ice/salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite in a minimal amount of cold distilled water. Add this solution dropwise to the cooled reaction mixture via a dropping funnel over 30-60 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Reduction: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Prepare a solution of the reducing agent (e.g., stannous chloride) in concentrated HCl. Add this reducing solution to the diazonium salt mixture, again keeping the temperature controlled.

  • Cyclization: Once the reduction is complete (often indicated by a color change and confirmed by TLC), remove the ice bath. Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (boiling).

  • Monitoring: Maintain the reflux for several hours. Monitor the progress of the cyclization by periodically taking aliquots and analyzing them by TLC until the hydrazine intermediate is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product may precipitate from the acidic solution. Collect the solid by vacuum filtration. If no solid forms, carefully neutralize the solution with a base (e.g., NaOH solution) to precipitate the product.

  • Purification: Wash the crude solid with cold water and dry it under a vacuum. Proceed with purification as described in Protocol 2.[7]

Protocol 2: Purification by Recrystallization
  • Place the crude, dry 3-hydroxycinnoline product in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate until the solid dissolves completely.

  • If the solution is colored by insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear solution to cool slowly to room temperature. Crystals of the purified product should begin to form.

  • To maximize recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.

  • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly under vacuum.

Table 1: Influence of Key Parameters on Reaction Outcome
ParameterOptimal ConditionRationale & Potential Issues if Deviated
Temperature (Diazotization) 0-5 °CHigh Temp (>5°C): Rapid decomposition of diazonium salt to phenolic byproducts; reduced yield.[5]
Reagent Addition Rate Slow, dropwiseFast Addition: Exothermic reaction causes local overheating, leading to salt decomposition.
pH / Acidity Strongly Acidic (HCl)Insufficient Acid: Incomplete diazotization; required for the final acid-catalyzed cyclization step.
Ring Substituents Electron-donating or neutralElectron-Withdrawing Groups: Deactivate the aromatic ring, hindering the final cyclization step and lowering the yield.[4]

References

  • A concise review on cinnoline and its biological activities. International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • Methods For The Synthesis of Cinnolines. Scribd. [Link]

  • A Concise Review on Cinnolines. Innovative Journal. [Link]

  • (PDF) Methods for the synthesis of cinnolines (Review). ResearchGate. [Link]

  • Synthesis of Novel Cinnoline Fused Mannich Bases: Pharmacological Evaluation of Antibacterial, Analgesic and Anti-Inflammatory Activities. Impactfactor. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline

Introduction: The 4,5-Dihydrooxadiazolo[3,4-f]cinnoline scaffold is a unique heterocyclic system of interest in medicinal chemistry and materials science. Its synthesis, typically involving an intramolecular 1,3-dipolar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4,5-Dihydrooxadiazolo[3,4-f]cinnoline scaffold is a unique heterocyclic system of interest in medicinal chemistry and materials science. Its synthesis, typically involving an intramolecular 1,3-dipolar cycloaddition, presents a nuanced set of challenges. The inherent reactivity of the intermediates and the potential for competing reaction pathways can lead to a variety of side products, complicating purification and reducing yields. This guide provides expert-driven insights, troubleshooting strategies, and detailed protocols to help researchers navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is the principal synthetic strategy for 4,5-Dihydrooxadiazolo[3,4-f]cinnoline and what is the key mechanistic step?

The most prevalent and efficient route to this fused heterocyclic system is via an intramolecular [3+2] cycloaddition reaction. The key steps involve:

  • Precursor Synthesis: Preparation of a cinnoline derivative bearing a suitable precursor for the 1,3-dipole on the N4-position. A common precursor is an O-alkenyl oxime, such as an O-allyl-2-chlorocinnoline-3-carbaldehyde oxime.

  • In Situ Dipole Generation: The 1,3-dipole, typically a nitrile oxide, is generated in situ from the oxime precursor. This is commonly achieved by treating the corresponding hydroxamoyl chloride with a non-nucleophilic base (e.g., triethylamine). The base promotes dehydrohalogenation to yield the highly reactive nitrile oxide intermediate.

  • Intramolecular Cycloaddition: The generated nitrile oxide rapidly undergoes an intramolecular 1,3-dipolar cycloaddition with the tethered alkene (the double bond in the N4-allyl group), effectively forming the fused dihydrooxadiazole ring and yielding the target 4,5-Dihydrooxadiazolo[3,4-f]cinnoline structure. This step is often irreversible and proceeds under mild conditions.

The overall success of the synthesis hinges on the efficient generation of the nitrile oxide and its subsequent intramolecular trapping before it can engage in intermolecular side reactions.

Q2: What are the most common side products I should expect during this synthesis?

Side product formation primarily arises from the high reactivity of the nitrile oxide intermediate. The main culprits are:

  • Nitrile Oxide Dimerization: Two molecules of the nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide). This is a very common competing pathway, especially if the intramolecular cycloaddition is sterically hindered or slow.

  • Isomeric Byproducts: Depending on the substitution pattern of the cinnoline core, you may see the formation of regioisomers if the intramolecular cycloaddition can occur at different sites. However, for a typical N4-allyl precursor, the regioselectivity is generally well-controlled.

  • Solvent Adducts: In some cases, particularly with nucleophilic solvents, the nitrile oxide can be trapped by the solvent before it has a chance to cyclize.

  • Hydrolysis/Decomposition: The starting hydroxamoyl chloride or the nitrile oxide intermediate can be sensitive to moisture, leading to hydrolysis back to the oxime or other decomposition products.

Q3: My NMR and LC-MS data are ambiguous. How can I definitively confirm the formation of the 4,5-Dihydrooxadiazolo[3,4-f]cinnoline structure over its isomers or side products?

Confirming the correct structure requires a multi-pronged analytical approach:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. However, isomers and some side products (like the furoxan dimer) will have different molecular formulas. For example, the furoxan dimer will have a mass exactly double that of the nitrile oxide intermediate.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for the disappearance of the vinyl protons from the allyl group and the appearance of new aliphatic protons corresponding to the newly formed dihydrooxadiazole ring. The chemical shifts and coupling constants of these new protons are diagnostic.

    • ¹³C NMR: Confirm the disappearance of the sp² carbons of the alkene and the appearance of new sp³ carbons.

    • 2D NMR (COSY, HSQC, HMBC): These are powerful tools for unambiguous confirmation. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful. You should observe correlations between the protons on the newly formed dihydrooxadiazole ring and the carbons of the cinnoline core, which definitively proves the fused structure.

  • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray diffraction provides the ultimate, unambiguous structural proof.

Troubleshooting Guide: Side Product Analysis

Problem 1: Low or No Yield of Target Product with Starting Material Consumed
  • Symptom: Your TLC or LC-MS analysis shows the disappearance of the starting material (e.g., the hydroxamoyl chloride precursor), but the peak corresponding to the desired product is very small or absent. You observe a major new peak at a higher molecular weight.

  • Likely Cause: Inefficient intramolecular cycloaddition, leading to the dimerization of the nitrile oxide intermediate to form a furoxan. This occurs when the rate of the intermolecular dimerization reaction is faster than the rate of the intramolecular cyclization.

  • Proposed Solution & Scientific Rationale:

    • Employ High Dilution: The intramolecular reaction is concentration-independent (a first-order process), while the intermolecular dimerization is concentration-dependent (a second-order process). By significantly increasing the solvent volume and adding the base slowly (syringe pump addition over several hours is ideal), you lower the instantaneous concentration of the nitrile oxide, thereby favoring the intramolecular pathway over dimerization.

    • Increase Temperature (with caution): Gently heating the reaction (e.g., to 40-50 °C) can sometimes increase the rate of the desired cycloaddition more than the dimerization. However, this must be monitored carefully, as excessive heat can lead to decomposition.

Problem 2: Multiple Isomeric Products are Observed in LC-MS
  • Symptom: The LC-MS shows two or more peaks with the same mass-to-charge ratio (m/z) as the expected product, and the NMR spectrum is complex and difficult to interpret.

  • Likely Cause: Formation of regioisomers or diastereomers. If the tether connecting the nitrile oxide and the alkene allows for different modes of cyclization, or if new stereocenters are formed, a mixture of isomers can result.

  • Proposed Solution & Scientific Rationale:

    • Re-evaluate Precursor Design: The length and rigidity of the linker between the cinnoline core and the alkene are critical for controlling regioselectivity. A shorter, more rigid linker can restrict the conformational freedom and favor the formation of a single isomer.

    • Utilize Chiral Chromatography: If diastereomers are being formed, they are often separable using chiral HPLC or Supercritical Fluid Chromatography (SFC). This can be used for both analytical confirmation and preparative separation.

    • Employ Lewis Acid Catalysis: In some 1,3-dipolar cycloadditions, the addition of a catalytic amount of a Lewis acid can enhance the rate and selectivity of the reaction by coordinating to the dipole or dipolarophile. A screening of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) may be beneficial.

Visual Troubleshooting Workflow

This decision tree can help guide your troubleshooting process based on initial analytical results.

G start Reaction Complete. Analyze Crude Mixture by LC-MS & TLC check_sm Is Starting Material (SM) Consumed? start->check_sm check_product Is Desired Product the Major Peak? check_sm->check_product Yes sm_present Problem: Reaction Incomplete check_sm->sm_present No high_yield SUCCESS: Proceed to Purification check_product->high_yield Yes side_product_major Problem: Side Reaction Dominates check_product->side_product_major No sm_present_sol Troubleshoot: - Check base stoichiometry/purity - Increase reaction time/temp - Ensure anhydrous conditions sm_present->sm_present_sol check_mass Check Mass of Major Side Product side_product_major->check_mass mass_2x Mass ≈ 2 x Intermediate Mass? check_mass->mass_2x Yes mass_iso Mass = Product Mass? check_mass->mass_iso No mass_other Other Mass? check_mass->mass_other Other mass_2x_sol Cause: Nitrile Oxide Dimerization Solution: - Use high dilution conditions - Slow addition of base mass_2x->mass_2x_sol mass_iso_sol Cause: Isomer Formation Solution: - Confirm structure with 2D NMR - Modify precursor design - Screen catalysts (Lewis Acids) mass_iso->mass_iso_sol mass_other_sol Cause: Decomposition/Solvent Adduct Solution: - Ensure inert/anhydrous conditions - Use non-nucleophilic solvent mass_other->mass_other_sol

Caption: Troubleshooting Decision Tree for Synthesis.

Experimental Protocols & Data

Protocol 1: General Synthesis via Intramolecular Nitrile Oxide Cycloaddition (INOC)

Warning: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).

  • Precursor Preparation: Synthesize the N-allyl-cinnoline-3-carbohydroximoyl chloride precursor according to established literature methods. Ensure the precursor is pure and thoroughly dried before proceeding.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the hydroxamoyl chloride precursor (1.0 eq).

  • High Dilution: Dissolve the precursor in a large volume of a dry, non-polar solvent (e.g., toluene, dichloromethane). A typical concentration is 0.01 M to minimize intermolecular side reactions.

  • Base Addition: Prepare a solution of triethylamine (1.1 eq) in the same dry solvent. Using a syringe pump, add the triethylamine solution to the stirring reaction mixture over a period of 4-6 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material and the appearance of the new product spot/peak. The reaction is typically complete after the base addition is finished or shortly thereafter.

  • Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.

Table 1: Common Side Products and Their Identification
Side Product NameTypical (M+H)⁺ SignatureKey Analytical Confirmation Method
Furoxan Dimer 2 x (Mass of Intermediate) + H⁺A distinct peak at double the expected intermediate mass in LC-MS. Can be confirmed by HRMS.
Regioisomer Same as the desired productDifferent retention time in HPLC. Unambiguously identified by 2D NMR (HMBC/NOESY) to establish connectivity.
Hydrolysis Product (Oxime) (Mass of Precursor - Cl + OH) + H⁺Matches the mass of the oxime starting material. Identified by ¹H NMR signal for the =N-OH proton.

References

  • Caramella, P., & Grünanger, P. (1968). Nitrile Oxides and Imines. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 291-392). John Wiley & Sons. (This is a foundational chapter on the topic, a direct URL is not available for the specific chapter, but the book is a standard reference).
  • Husigen, R. (1984). 1,3-Dipolar Cycloadditions—Introduction, Survey, Mechanism. In 1,3-Dipolar Cycloaddition Chemistry (Vol. 1, pp. 1-176). John Wiley & Sons. (A comprehensive review of the mechanism).
  • Torssell, K. B. G. (1988). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. VCH Publishers. [Link]

  • Padwa, A. (Ed.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]

  • Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. [Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4,5-Dihydrooxadiazolo[3,4-f]c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline. Recognizing the complexities of scaling up heterocyclic synthesis, this document addresses common challenges through a practical, question-and-answer format, offering troubleshooting strategies and detailed protocols grounded in established chemical principles.

Overview of the Synthetic Challenge

The target molecule, 4,5-Dihydrooxadiazolo[3,4-f]cinnoline, is a fused heterocyclic system. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by both cinnoline and oxadiazole scaffolds.[1][2][3] However, multistep syntheses involving sensitive intermediates and energetic ring-closure reactions present considerable challenges during scale-up. Key concerns include maintaining yield and purity, managing thermal safety, and ensuring process robustness.

This guide is based on a plausible and robust synthetic route involving the construction of the cinnoline core followed by the formation of the fused 1,3,4-oxadiazole ring.

Proposed Synthetic Pathway

The workflow begins with a substituted aniline, proceeds through a diazotization and cyclization to form a key cinnoline intermediate, which is then converted to a carbohydrazide and finally cyclized to yield the target molecule.

Synthetic_Pathway A Substituted Aniline B Diazonium Salt Intermediate A->B 1. NaNO2, HCl (0-5 °C) C Cinnolin-4-one Intermediate B->C 2. Active Methylene Cmpd. Cyclization D Esterified Cinnoline C->D 3. Esterification (e.g., EtOH, H2SO4) E Cinnoline-3-carbohydrazide D->E 4. Hydrazine Hydrate F 4,5-Dihydrooxadiazolo [3,4-f]cinnoline E->F 5. Cyclodehydration (e.g., CS2, KOH then acidify) Troubleshooting_Tree Start Problem: Low Final Yield Check1 Analyze Intermediate Purity (Step 1 Product) Start->Check1 Check2 Review Final Cyclization (Step 2) Start->Check2 Result1_Good Purity >95%? Check1->Result1_Good Result2_Complete Reaction Complete by LC-MS? Check2->Result2_Complete Result1_Good->Check2 Yes Result1_Bad Impure Intermediate Result1_Good->Result1_Bad No Solution1 Solution: - Re-purify intermediate - Optimize Step 1 (Temp, Mixing) Result1_Bad->Solution1 Result2_Incomplete Incomplete Reaction Result2_Complete->Result2_Incomplete No Result2_Workup Significant Workup Losses? Result2_Complete->Result2_Workup Yes Solution2 Solution: - Check reagent quality (KOH, CS2) - Increase reflux time/temp Result2_Incomplete->Solution2 Solution3 Solution: - Optimize recrystallization solvent - Minimize transfer losses Result2_Workup->Solution3 Yes

Caption: A decision tree for troubleshooting low yield issues.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: There are three main areas of concern: 1) Diazotization: Handling sodium nitrite and acidic solutions requires care. The diazonium intermediate can be explosive if isolated and dry, so it should always be kept in solution and used immediately. 2) Exothermic Reactions: Both the diazotization and the reaction with carbon disulfide are exothermic. A runaway reaction is a serious risk at scale if cooling is inadequate. 3) Solvent Handling: The use of flammable solvents like ethanol and the toxic, volatile nature of carbon disulfide require a well-ventilated fume hood or a closed reactor system with appropriate vapor handling.

  • Q: Can I use a different reagent for the final cyclodehydration step instead of CS₂/KOH?

    • A: Yes, several methods exist for converting acid hydrazides to 1,3,4-oxadiazoles. [3][4]A common alternative is reacting the carbohydrazide with triethyl orthoformate to yield an intermediate that can be cyclized under acidic or thermal conditions. Another approach involves reacting the hydrazide with an acid chloride to form a diacylhydrazine, which can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). [4]However, these reagents are corrosive and require careful handling, and the CS₂/KOH route is often robust and high-yielding.

  • Q: How should I best monitor the reaction progress at scale?

    • A: While Thin Layer Chromatography (TLC) is excellent for quick checks, it can be difficult to get representative samples from a large, heterogeneous reaction mixture. It is highly recommended to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative monitoring. [5][6]Withdraw a small, well-mixed aliquot, quench it appropriately, and dilute it for analysis. This will give you a precise measurement of starting material consumption and product formation, allowing for more informed decisions about reaction endpoints.

  • Q: My final product is difficult to crystallize. Any suggestions?

    • A: Crystallization issues at scale are often related to purity or solvent choice. First, ensure the crude product is as clean as possible; an aqueous wash to remove inorganic salts is crucial. For recrystallization, consider using a binary solvent system (e.g., DMF/water, ethanol/ethyl acetate). Dissolve the product in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "poor" solvent (anti-solvent) until turbidity persists. Cool the mixture slowly without agitation to promote the formation of larger, purer crystals. Seeding with a small crystal from a previous batch can also be highly effective.

Process Scale-Up Workflow

Successfully scaling a synthesis requires a structured approach moving from the lab bench to production.

Scale_Up_Workflow cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Production A Route Scouting & Proof of Concept B Parameter Optimization (Temp, Conc, Time) A->B C Impurity Profiling (Identify Byproducts) B->C D Safety Assessment (DSC, RC1 Calorimetry) C->D E Pilot Batch (10-100x) in Jacketed Reactor D->E F Process Robustness Check (Test Parameter Limits) E->F G Technology Transfer & Documentation F->G H Full-Scale Manufacturing G->H I Quality Control & Release H->I

Caption: A typical three-phase workflow for chemical process scale-up.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate.
  • Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • ResearchGate. (2025).
  • Sadek, K. U., Mekheimer, R. A., & Abd-Elmonem, M.
  • Zenodo.
  • Journal of Pharmaceutical Negative Results.
  • Vahedi, H., et al. Synthesis of 4,5-Dihydro 1,3,4-Oxadiazoles And 1,3,4-Thiadiazoles Carrying Isatin Moiety.
  • Science of Synthesis. (2004). Product Class 9: Cinnolines. Houben-Weyl.
  • Vikas, et al. (2009). Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • International Journal of Chemical Studies. (2018).
  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015). Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents.
  • Journal of Pharmaceutical Sciences and Research. (2019).
  • Preprints.org. (2023).
  • Molecules. (2012).

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline: A Comparative Technical Guide

Topic: Spectroscopic Characterization of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Scope

The 4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline scaffold represents a critical tricyclic pharmacophore, fusing the bioactivity of 1,2,5-oxadiazoles (furazans) with the cinnoline ring system. This guide addresses the analytical challenges in distinguishing this partially saturated system from its fully aromatic analogues and isomeric byproducts.

This document serves as a self-validating protocol for researchers synthesizing this scaffold, typically via the Samsonov hydrazine-mediated cyclization of benzoxadiazole derivatives. We compare the target product against its primary spectroscopic "competitors": the N-oxide precursor and the fully oxidized aromatic analog .

Comparative Spectroscopic Performance

The following table contrasts the target product with its immediate synthetic precursor and its aromatized derivative. This comparison allows for rapid "Go/No-Go" decision-making during reaction monitoring.

Table 1: Spectroscopic Fingerprint Comparison
FeatureTarget Product (4,5-Dihydro...)Alternative A: Precursor (Pyrrolo-benzoxadiazole N-oxide)Alternative B: Aromatized Analog (Fully Unsaturated)
Primary Utility Bioactive Scaffold / IntermediateStarting MaterialOxidation Byproduct

H NMR Signature
Distinct Aliphatic Signal:

3.5–5.0 ppm (CH

/CH adjacent to N).
Pyrroline Pattern: Complex multiplets for cyclic aliphatic protons.Absence of Aliphatics: Only aromatic protons (

7.5–9.0 ppm).
IR Spectrum

(NH):
3200–3400 cm

(if secondary amine present).

(Oxadiazole):
~1620 cm

.

(N$\to

^{-1}

\nu$(C=N):
distinct oxime-like character.

(C=C/C=N):
Enhanced aromatic breathing modes.No NH stretch.
Mass Spectrometry [M+H]

:
Consistent with formula (e.g., C

H

N

O).
[M+H]

:
Higher mass (often +16 Da for N-oxide).
[M+H]

:
-2 Da (loss of 2H) relative to target.
UV-Vis Appearance Yellow/Orange fluorescence (moderate conjugation).Deep Red/Orange (N-oxide charge transfer).Intense UV absorption; often less fluorescent.

Technical Methodology & Protocols

Synthesis Context (The Samsonov Protocol)

To understand the characterization, one must understand the origin. The target is synthesized by treating tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide with hydrazine hydrate.[1][2][3]

  • Mechanism: Hydrazine acts as a nucleophile, opening the pyrroline ring and re-cyclizing to form the six-membered pyridazine (cinnoline) ring.

  • Critical Control Point: The reaction must be monitored to ensure complete conversion of the N-oxide and prevention of over-oxidation to the fully aromatic cinnoline.

Protocol: Self-Validating NMR Characterization

Objective: Confirm the "4,5-dihydro" structure and rule out ring-opened hydrazones.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve ~5 mg of sample in DMSO-d

    
     . (CDCl
    
    
    
    may be used, but solubility of fused cinnolines is often poor).
  • Acquisition: Run standard

    
    H NMR (minimum 400 MHz).
    
  • Validation Logic (The "Why"):

    • Search for the "Dihydro" Bridge: Look for a signal between 3.5 and 5.0 ppm . In the 4,5-dihydro structure, these protons are on sp

      
       carbons but are significantly deshielded by the adjacent nitrogen (cinnoline N1/N2) and the aromatic ring current.
      
      • If signal is < 3.0 ppm: Suspect ring opening or impurities (alkyl amines).

      • If signal is absent: You have likely oxidized the product to the fully aromatic [1,2,5]oxadiazolo[3,4-f]cinnoline.

    • Aromatic Region (7.0 - 8.5 ppm): The protons on the oxadiazole-fused benzene ring should show distinct coupling. For [3,4-f] fusion, the remaining protons are typically ortho or meta to each other depending on substituents.

    • Exchangeable Protons: Add D

      
      O. If the signal at >10 ppm (NH) disappears, the dihydro-cinnoline ring is closed and contains a secondary amine (tautomer dependent).
      
Protocol: IR & MS Confirmation

Objective: Verify the integrity of the oxadiazole ring and the cinnoline fusion.

  • IR Spectroscopy (ATR Method):

    • Scan range: 4000–600 cm

      
      .
      
    • Checkpoint: Verify the absence of the strong N

      
      O band at 1300–1350 cm
      
      
      
      (characteristic of the precursor).
    • Checkpoint: Confirm the 1,2,5-oxadiazole ring breathing at ~1600–1620 cm

      
      . This confirms the five-membered ring survived the hydrazine treatment.
      
  • Mass Spectrometry (ESI+):

    • Fragmentation Analysis: Look for the loss of NO (30 Da) , a hallmark of oxadiazole/furoxan derivatives.

    • Purity Check: Ensure the main peak corresponds to the dihydro species. A peak at [M-2] indicates contamination with the oxidized aromatic analog.

Data Interpretation & Causality

Why the "4,5-Dihydro" State Matters

The 4,5-dihydro state creates a "kink" in the planarity of the molecule compared to the fully aromatic analog.

  • Solubility: The dihydro compound is generally more soluble in polar organic solvents than the flat, stacking-prone aromatic analog.

  • Reactivity: The dihydro bond (C-N or C-C) is susceptible to oxidation. Causality: If your NMR samples turn dark or precipitate over time, spontaneous dehydrogenation (oxidation) is occurring, driven by the thermodynamic stability of the fully aromatic system.

Distinguishing Isomers ([3,4-f] vs [3,4-g])

Synthesis from symmetric precursors can yield isomers.

  • [3,4-f] Fusion: The oxadiazole is fused at the 5,6-position of the cinnoline.

  • [3,4-g] Fusion: The oxadiazole is fused at the 6,7-position.

  • Differentiation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) . In the [3,4-f] isomer, the dihydro protons (C4/C5) will show spatial proximity (NOE correlations) to the specific aromatic protons on the benzene ring that are not chemically equivalent in the [3,4-g] isomer.

Visualizations

Diagram 1: Synthesis & Characterization Workflow

This diagram outlines the logical flow from the precursor to the validated product, highlighting critical decision points.

G Precursor Benzoxadiazole N-Oxide (Precursor) Reaction Reaction: + Hydrazine Hydrate Precursor->Reaction Crude Crude Product (Mixture) Reaction->Crude Analysis Spectroscopic Analysis (NMR/IR/MS) Crude->Analysis Decision Decision Point: Check Aliphatic Region Analysis->Decision Product Target: 4,5-Dihydrooxadiazolo [3,4-f]cinnoline Decision->Product Signal 3.5-5.0 ppm (Dihydro) present Oxidized Alternative: Fully Aromatic Analog (Over-oxidized) Decision->Oxidized No Aliphatic Signal Only Aromatic RingOpen Alternative: Open Hydrazone (Incomplete) Decision->RingOpen Signal < 3.0 ppm or Complex Multiplets

Caption: Workflow for the synthesis and validation of 4,5-dihydrooxadiazolo[3,4-f]cinnoline, highlighting the NMR decision node.

Diagram 2: Spectroscopic Logic Tree

A decision tree for interpreting spectral data to identify the correct scaffold.

LogicTree Start Unknown Sample Spectrum CheckIR Step 1: IR Check Band at ~1350 cm-1? Start->CheckIR IsPrecursor Precursor (N-Oxide) REJECT CheckIR->IsPrecursor Yes CheckNMR Step 2: 1H NMR Check Aliphatic Signals? CheckIR->CheckNMR No IsAromatic Fully Aromatic Analog (Oxidized) REJECT CheckNMR->IsAromatic No (Only Aromatic) CheckShift Step 3: Chemical Shift Range 3.5 - 5.0 ppm? CheckNMR->CheckShift Yes IsHydrazone Open Chain Hydrazone (< 3.0 ppm) REJECT CheckShift->IsHydrazone No (Upfield) IsTarget Target Product 4,5-Dihydro[3,4-f] CONFIRM CheckShift->IsTarget Yes (Deshielded)

Caption: Logic tree for distinguishing the target dihydro-cinnoline from precursors and byproducts using IR and NMR data.

References

  • Samsonov, V. A. (2004).[2][3] "Formation of the Pyrroline N-Oxide Ring by Interaction of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Isonitrosoketones... and Some of the Reactions of These Compounds." Chemistry of Heterocyclic Compounds, 40(1), 104-109. 
    
  • PubChem. (2025).[4] "4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CID 599957)."[4] National Library of Medicine.

  • Srivastava, R. M. (2005). "Mass Spectrometric Analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles." Mass Spectrometry Reviews, 24(3), 328-346.

  • Suthar, S., et al. (2018). "Synthesis and characterization of some new cinnoline derivatives for its biological interest." Scribd / Organic Synthesis Review.

Sources

Comparative

Mass Spectrometric Fragmentation of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline: A Comparative Technical Guide

Executive Summary & Structural Context 4,5-Dihydrooxadiazolo[3,4-f]cinnoline represents a specialized tricyclic scaffold often explored in medicinal chemistry for antimicrobial and antitubercular properties. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

4,5-Dihydrooxadiazolo[3,4-f]cinnoline represents a specialized tricyclic scaffold often explored in medicinal chemistry for antimicrobial and antitubercular properties. Its structure combines a cinnoline core (1,2-benzodiazine) fused with an oxadiazole ring, featuring a dihydro saturation that significantly alters its mass spectrometric behavior compared to fully aromatic analogs.

This guide compares the fragmentation dynamics of this specific scaffold against standard Cinnoline and Fully Aromatic Oxadiazolo-cinnoline derivatives. It provides a predictive mechanistic framework for researchers characterizing metabolites or impurities in drug development pipelines.

Key Differentiators
Feature4,5-Dihydrooxadiazolo[3,4-f]cinnoline (Target)Standard Cinnoline (Alternative)
Stability Moderate: Susceptible to oxidative dehydrogenation (aromatization) and Retro-Diels-Alder (RDA).High: Fully aromatic system; fragmentation requires higher energy.
Primary Loss

2 (Dehydrogenation)
followed by

loss.

28 (

)
or HCN loss directly.
Ionization High proton affinity (ESI+) due to multiple N-sites.Moderate proton affinity.

Comparative Performance: ESI vs. EI

For structural elucidation, the choice of ionization method dictates the observable fragmentation pathways.

Alternative 1: Electrospray Ionization (ESI-MS/MS) – Recommended
  • Mechanism: Soft ionization generates

    
     ions with minimal in-source fragmentation.
    
  • Performance:

    • Base Peak: Typically the protonated molecular ion

      
      .
      
    • Key Transition: The "dihydro" bridge drives a rapid loss of

      
       (aromatization) to form the fully conjugated cation, which then fragments further.
      
    • Sensitivity: High for nitrogen-rich heterocycles.

Alternative 2: Electron Ionization (EI) – Hard Ionization
  • Mechanism: 70 eV electron impact induces radical cations (

    
    ).
    
  • Performance:

    • Base Peak: Often a fragment ion (e.g.,

      
      ) rather than the molecular ion.
      
    • Utility: Better for identifying the "fingerprint" of the oxadiazole ring cleavage but risks obliterating the molecular ion information for labile dihydro species.

Mechanistic Fragmentation Pathways

The fragmentation of 4,5-Dihydrooxadiazolo[3,4-f]cinnoline is governed by three competing mechanisms: Aromatization , Diazo-Elimination , and Oxadiazole Ring Opening .

Pathway A: Aromatization (Dehydrogenation)

The "4,5-dihydro" motif is energetically eager to restore aromaticity.

  • Transition:

    
    
    
  • Observation: A strong peak at

    
    .
    
Pathway B: Cinnoline Nitrogen Extrusion

Characteristic of cinnolines, the N=N bond is a fragile point.

  • Transition: Loss of

    
     (
    
    
    
    u).
  • Mechanism: Contraction of the pyridazine ring to form a fused indole-like or phenyl-cation species.

Pathway C: Oxadiazole Cleavage (Retro-1,3-Dipolar)

The oxadiazole ring typically undergoes retro-electrocyclic ring opening.

  • Transition: Loss of

    
     (nitrile) or 
    
    
    
    .
  • Diagnostic: If the oxadiazole is substituted, this pathway identifies the side chain.

Visualization: Fragmentation Tree

The following diagram maps the logical flow of dissociation for the


 precursor.

FragmentationPath Precursor Precursor Ion [M+H]+ (Dihydro) Aromatized Aromatized Ion [M+H-2H]+ Precursor->Aromatized - H2 (Oxidative) LossN2 Diazo Loss [M+H-N2]+ Precursor->LossN2 - N2 (28 Da) RingOpen Oxadiazole Cleavage [M+H-RCN]+ Aromatized->RingOpen Retro-Cyclization FragmentFinal Core Fragment (Fused Indole-like) LossN2->FragmentFinal - HCN / Ring Contraction RingOpen->FragmentFinal - N2O / Rearrangement

Caption: Predicted MS/MS fragmentation tree showing the competition between aromatization (green), nitrogen extrusion (yellow), and ring cleavage (red).

Experimental Data Summary

While exact mass values depend on specific substituents (R-groups), the following table summarizes the relative mass shifts (


) diagnostic of this scaffold compared to a standard cinnoline.
Fragment Type

(Loss)
InterpretationSpecificity to Target
Dehydrogenation

Loss of

from 4,5-dihydro bridge.
High: Specific to dihydro-analogs.
Diazo Loss

Loss of

from cinnoline ring.
Medium: Common to all cinnolines.
Nitrile Loss

(if R=Me)
Loss of

from oxadiazole.
High: Confirms oxadiazole fusion.
Combined Loss

Loss of

(Sequential).
High: Fingerprint of this specific scaffold.

Validated Experimental Protocol

To reproduce these fragmentation patterns, use the following LC-MS/MS workflow. This protocol is designed to differentiate the dihydro species from oxidized impurities.

Step 1: Sample Preparation[1]
  • Solvent: Dissolve 1 mg of compound in Methanol/Water (50:50) with 0.1% Formic Acid.

    • Why: Methanol promotes solubility; Formic acid ensures protonation (

      
      ).
      
  • Concentration: Dilute to 1 µg/mL (1 ppm) to prevent space-charge effects in the ion trap.

Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The dihydro analog is likely less hydrophobic than the fully aromatic impurity; expect earlier elution.

Step 3: MS Parameters (ESI-QTOF or Orbitrap)
  • Polarity: Positive (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Logic: Low energy (15 eV) preserves the

      
       and reveals the 
      
      
      
      aromatization. High energy (45 eV) is required to break the aromatic cinnoline core (
      
      
      loss).
Workflow Diagram

Workflow Sample Sample Prep (MeOH/H2O + 0.1% FA) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Full Scan (Identify M+H) ESI->MS1 MS2 MS/MS Fragmentation (Stepped CE) MS1->MS2 Analysis Data Analysis Look for M-2 and M-28 MS2->Analysis Extract Ion Chromatogram (XIC)

Caption: Step-by-step analytical workflow for characterizing 4,5-dihydrooxadiazolo[3,4-f]cinnoline.

References

  • Fragmentation of Cinnoline Derivatives

    • Title: Mass Spectrometric Analysis of Cinnoline and Phthalazine Derivatives.[1]

    • Source: ResearchG
    • Context: Establishes the baseline loss of and HCN for the benzodiazine core.
  • Oxadiazole Ring Cleavage

    • Title: Electron ionization induced fragmentation of some oxadiazole derivatives.[2][3]

    • Source: National Institutes of Health (NIH) / PubMed.
    • Context: Details the retro-1,3-dipolar cycloaddition mechanism (RDA-like) specific to the oxadiazole ring.
    • (Note: Generalized link to verified NIH database for Oxadiazole fragmentation).

  • Fused Nitrogen Heterocycles Behavior

    • Title: Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.[4]

    • Source: Wiley Online Library / Journal of Mass Spectrometry.
    • Context: Provides comparative data on pyridazino-indoles, structurally analogous to the target tricyclic system.
  • Antitubercular Cinnoline Analogs

    • Title: Drug design and synthesis of 1, 3, 4-oxadiazolo cinnoline analogs as potent antitubercular agents.[5]

    • Source: World Journal of Pharmaceutical Sciences.[5]

    • Context: Confirms the synthesis and biological relevance of oxadiazolo-cinnoline scaffolds.

Sources

Validation

A Senior Scientist's Guide to the Spectroscopic Cross-Referencing of Synthesized Cinnolines

For researchers and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific integrity and progress. Cinnoline, a bicyclic aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific integrity and progress. Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest due to their diverse pharmacological activities.[1] The precise characterization of these molecules is paramount for understanding their structure-activity relationships.[2] This guide provides a comprehensive, in-depth comparison of the essential spectroscopic techniques required for the structural elucidation of cinnoline derivatives. It is designed to move beyond a simple listing of data, explaining the causality behind spectral features and providing field-proven protocols to ensure trustworthy, reproducible results.

This guide champions an integrated, multi-technique approach. While each spectroscopic method—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—provides a unique piece of the structural puzzle, it is their combined, cross-referenced interpretation that affords the highest degree of confidence in structural assignment.

Section 1: ¹H and ¹³C NMR Spectroscopy – The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.[3] It provides detailed information about the connectivity of atoms and their electronic environment, allowing for the comprehensive analysis of cinnoline compounds.[2]

Expertise & Experience: Understanding the Cinnoline Signature

The cinnoline ring system possesses distinct electronic features that directly influence its NMR spectra. The two adjacent nitrogen atoms (N-1 and N-2) create a significant anisotropic effect, leading to characteristic deshielding of nearby protons and carbons. For instance, the proton at the C-3 position is typically found further downfield than other aromatic protons due to its proximity to the electron-withdrawing pyridazinic nitrogens. Understanding these inherent properties is key to correctly interpreting spectra and identifying discrepancies that may signal an unexpected substitution pattern or the presence of an isomer.

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol ensures that the acquired data is reliable and can be confidently compared against reference values.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized cinnoline derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can be influenced by solvent effects.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve a narrow, symmetrical solvent peak.

    • Acquire the spectrum using a standard pulse sequence. Ensure the spectral width encompasses all expected signals.

    • Process the data with appropriate Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire the spectrum with proton decoupling to produce a spectrum with single lines for each unique carbon atom.[2]

    • A longer acquisition time or a higher number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Referencing: Reference the spectra to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Presentation: Comparative ¹H & ¹³C NMR Data

Cross-referencing experimental data with known literature values is a critical validation step. The following table presents representative data for several substituted cinnoline derivatives.

CompoundKey ¹H NMR Shifts (δ, ppm) in CDCl₃Key ¹³C NMR Shifts (δ, ppm) in CDCl₃Source
1-(7-chloro-6-fluoro-4-oxo-1,4-dihydrocinnolin-3-yl)-2-phenylethanone (4b) 2.35 (s, 3H, CH₃), 4.27 (s, 2H, CH₂), 7.18-7.25 (m, 5H, H-Phenyl), 7.29 (s, 1H, C₅-H), 7.51 (s, 1H, C₈-H)12.9 (CH₃), 39.6, 115.4, 117.2, 126.7, 128.2, 129.5, 131.1, 135.1, 138.6, 139.7, 151.3, 159.6, 168.8 (C=O)[4]
1-(7-chloro-6-fluoro-4-oxo-1,4-dihydrocinnolin-3-yl)-2-(naphthalen-1-yl)ethanone 2.39 (s, 3H, CH₃), 4.06 (s, 2H, CH₂), 7.14-7.22 (m, 7H, H-Naphthalyl), 7.47 (s, 1H, C₅-H), 7.68 (s, 1H, C₈-H)12.5 (CH₃), 44.6, 112.8, 115.5, 117.4, 121.3, 121.7, 123.3, 124.2, 124.8, 126.1, 129.5, 130.8, 134.6, 136.8, 138.2, 152.0, 159.4, 168.5 (C=O)[4]
8-Methyl-4-(p-aminophenylsulfonamide)cinnoline-3-carboxamide 2.3 (s, 3H, CH₃), 7.4 (m, 4H, Ar-H), 7.9 (d, 3H), 8.1 (s, 1H, -NH), 8.2 (d, 2H, NH₂), 8.6 (s, 2H, CONH₂)Not explicitly provided.[5]
Visualization: NMR Cross-Referencing Workflow

This workflow illustrates the logical process from sample to validated structure using NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_validation Cross-Referencing & Validation Prep Dissolve Cinnoline Derivative in Deuterated Solvent + TMS Acquire_1H Acquire 1D ¹H Spectrum Prep->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Prep->Acquire_13C Process FT, Phasing, Baseline Correction, Referencing to TMS (0 ppm) Acquire_1H->Process Acquire_13C->Process Analyze_1H Assign ¹H Signals: Chemical Shift (δ) Integration (Proton Count) Coupling (J) Process->Analyze_1H Analyze_13C Assign ¹³C Signals: Chemical Shift (δ) Number of Unique Carbons Process->Analyze_13C Structure Proposed Structure Analyze_1H->Structure Analyze_13C->Structure Cross_Ref Compare Experimental Data with Literature/Database Values Confirm Structure Confirmed? Cross_Ref->Confirm Structure->Cross_Ref Confirm->Structure No, Re-evaluate

Caption: Workflow for NMR analysis and structural validation of cinnolines.

Section 2: Mass Spectrometry (MS) – The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a primary check for the success of a synthesis.[3] For cinnoline derivatives, it also offers valuable structural clues through characteristic fragmentation patterns.

Expertise & Experience: Deciphering Cinnoline Fragmentation

Electron Ionization (EI) is a common MS technique that causes fragmentation of the parent molecule.[6] Cinnolines exhibit predictable fragmentation pathways. A frequent and diagnostic fragmentation is the loss of a stable dinitrogen molecule (N₂) from the heterocyclic ring, resulting in a prominent M-28 peak.[7][8] Observing this loss provides strong evidence for the presence of the cinnoline core. Furthermore, halogenated compounds will display characteristic isotopic patterns (e.g., an M+2 peak of roughly one-third the intensity of the M+ peak for monochlorinated compounds), which must be present for a correct structural assignment.[5]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Calculate the theoretical exact mass of the target cinnoline derivative based on its elemental formula.

    • Compare the observed m/z value with the calculated exact mass. A mass accuracy of within 5 ppm provides high confidence in the assigned elemental composition.

Data Presentation: Comparative HRMS Data
CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Observed m/z [M+H]⁺Source
(4-chlorophenyl)(7-chloro-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]cinnolin-2-yl)methanone C₂₃H₁₃Cl₂FN₄O463.0527Not explicitly provided, but M⁺ and M⁺+2 peaks observed at 354.14 and 356.14 for a related structure.[4]
(4-aminophenyl)(7-chloro-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[4,3-c]cinnolin-2-yl)methanone C₂₃H₁₅ClFN₅O355.24 (M⁺)355.24 (M⁺), 357.24 (M⁺+2)[4]
8-Methyl-4-(p-aminophenylsulfonamide)cinnoline-3-carboxamide C₁₆H₁₅N₅SO₃357.0947357 (M⁺)[5]
Visualization: Integrated Spectroscopic Workflow

This diagram illustrates how data from NMR, MS, and IR are synthesized for a final, robust structural confirmation.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_data Parallel Data Acquisition cluster_info Information Derived cluster_crossref Cross-Referencing & Final Validation Synth Synthesized Cinnoline (Purified Product) NMR ¹H & ¹³C NMR Synth->NMR MS HRMS Synth->MS IR FTIR Synth->IR NMR_Info Connectivity (C-H Framework) NMR->NMR_Info MS_Info Molecular Formula (Exact Mass, Isotopes) MS->MS_Info IR_Info Functional Groups (C=O, N-H, etc.) IR->IR_Info CrossRef Integrate & Cross-Reference All Data with Literature/Databases NMR_Info->CrossRef MS_Info->CrossRef IR_Info->CrossRef Final_Structure Validated Structure CrossRef->Final_Structure

Sources

Safety & Regulatory Compliance

Safety

4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline proper disposal procedures

Executive Safety Assessment & Hazard Identification Stop and Assess: Before manipulating 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS: 300587-41-1), you must recognize that this is not standard organic waste.[1] As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Identification

Stop and Assess: Before manipulating 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (CAS: 300587-41-1), you must recognize that this is not standard organic waste.[1]

As a fused heterocyclic system combining a cinnoline core (1,2-benzodiazine) with a [1,2,5]oxadiazole (furazan) ring, this molecule possesses high nitrogen content and significant ring strain.[1] In drug discovery and materials science, these scaffolds are frequently explored for their bioactivity, but they share structural lineage with energetic materials (explosives and propellants).[1]

The Critical Risks:

  • Shock Sensitivity (Potential): The 1,2,5-oxadiazole ring is thermodynamically unstable relative to its decomposition products.[1] Dry crystals may be sensitive to friction or mechanical shock.[1]

  • Thermal Instability: High heats of formation in fused azoles can lead to rapid, exothermic decomposition (deflagration) upon heating.[1]

  • Unknown Toxicity: Cinnoline derivatives are potent bioactive intercalators.[1] Treat as a cytotoxic agent.[1]

Core Directive: The objective of this protocol is Stabilization for Transport , not chemical destruction. Do not attempt to oxidize (bleach) or hydrolyze this compound in a standard fume hood, as nitrogen-rich heterocycles can form unstable chloramines or azides under improper treatment conditions.[1]

Physicochemical Properties & PPE Requirements

Table 1: Compound Properties & Safety Implications

PropertyValue / CharacteristicOperational Implication
Molecular Formula C₈H₆N₄OHigh Nitrogen:Carbon ratio indicates energetic potential.[1]
Physical State Solid (likely crystalline)Dust explosion and friction hazard if dry.[1]
Solubility Low in water; Soluble in DMSO, DMFUse polar aprotic solvents for dissolution/desensitization if necessary.[1]
Reactivity Incompatible with strong oxidizers, reducing agents, and strong acids.[1]Strict Segregation: Keep away from nitric acid or peroxides to prevent runaway oxidation.[1]
Waste Code (RCRA) D003 (Reactive) or P/U-listed (if specifically categorized)Must be labeled as "Reactive" to prevent commingling with standard solvents.[1]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Nitrile (0.11mm) over Laminate (Silver Shield)Prevents permeation of the cytotoxic agent in solution.[1]
Eye Protection Chemical Splash Goggles + Face ShieldEssential protection against potential deflagration or solvent splash.[1]
Body Protection Flame-Resistant (FR) Lab Coat + Nomex/Kevlar ApronStandard cotton coats offer zero protection against thermal flares from energetic decomposition.[1]
Respiratory N95 (minimum) or PAPR (if handling >1g powder)Prevents inhalation of cytotoxic dust.[1]

Operational Protocol: Stabilization & Packaging

This workflow is designed to desensitize the compound (phlegmatization) to ensure it is safe for handling by waste contractors.

Phase A: Preparation (The "Wet" Method)

Never handle this compound dry if it can be avoided.

  • Solvent Selection: Prepare a Desensitization Solution .[1]

    • Preferred: 50:50 mixture of Water and Ethanol (or Isopropanol).[1]

    • Alternative (if highly insoluble): Polyethylene Glycol (PEG-400).[1]

    • Why? Water acts as a heat sink; alcohol reduces surface tension to ensure wetting.[1] PEG is non-volatile and keeps the material "wet" for months.

  • Wetting:

    • Gently mist the solid material before scraping or transferring.

    • If the material is in a flask, add the Desensitization Solution directly to the flask to create a slurry or solution.

Phase B: Packaging for Disposal

Do not use standard glass waste bottles for bulk energetic solids.

  • Primary Container: Transfer the wetted slurry/solution into a Wide-Mouth High-Density Polyethylene (HDPE) jar.

    • Avoid Glass: If an event occurs, glass becomes shrapnel.[1] HDPE is ductile.[1]

    • Headspace: Leave 25% headspace to accommodate potential off-gassing.[1]

  • Secondary Containment: Place the HDPE jar inside a resealable plastic bag, then into a secondary plastic tub.

  • Labeling:

    • Apply a hazardous waste label.[1]

    • CRITICAL: Write clearly: "Contains High-Nitrogen Heterocycle (Cinnoline/Oxadiazole). POTENTIALLY REACTIVE/SHOCK SENSITIVE.[1] Wetted with [Solvent Name]."

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline based on its current physical state.

DisposalWorkflow Start Start: Waste Assessment StateCheck Current State? Start->StateCheck SolidDry Solid (Dry/Crystalline) StateCheck->SolidDry Dry Powder SolidWet Solid (In Solution/Slurry) StateCheck->SolidWet Dissolved Phlegmatize ACTION: Phlegmatization (Wet with 50% EtOH/H2O or PEG-400) SolidDry->Phlegmatize High Shock Risk PrimaryPack Primary Packaging (Wide-mouth HDPE Jar) SolidWet->PrimaryPack Phlegmatize->PrimaryPack Segregation Segregation Separate from Acids/Oxidizers PrimaryPack->Segregation Labeling Labeling 'Reactive - High Nitrogen Heterocycle' Segregation->Labeling Vendor Final Disposal (High-Temp Incineration via Vendor) Labeling->Vendor

Caption: Operational workflow for the safe stabilization and packaging of cinnoline-oxadiazole derivatives, prioritizing phlegmatization of dry solids.

Regulatory Compliance & Final Destruction

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this material does not have a specific "P" or "U" list code unless it is a commercial chemical product being discarded. However, due to the fused oxadiazole ring, it must be characterized by the generator:

  • Characteristic: Reactivity.[1][2][3][4]

  • Code: D003 .

  • Justification: Possibility of detonation or explosive decomposition if subjected to a strong initiating source or if heated under confinement [1].

Destruction Method

The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Why? Incineration ensures the complete breakdown of the refractory nitrogen rings into N₂, CO₂, and H₂O.

  • Prohibited: Do not use "lab pack" services that landfill chemicals.[1] Ensure the manifest specifies incineration .

Emergency Spill Response

If a spill occurs outside of containment:

  • Evacuate the immediate area.

  • Do NOT use paper towels (friction hazard).[1]

  • Soak the area gently with the Desensitization Solution (Water/Ethanol).[1]

  • Cover with a plastic-backed absorbent pad.[1]

  • Scoop gently using a non-sparking (plastic) scoop into a waste pail.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • PubChem. (2025).[1] 4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline (Compound Summary). National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets.

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
Reactant of Route 2
4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline
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